molecular formula C17H16O7 B172912 1-Hydroxy-2,3,4,7-tetramethoxyxanthone CAS No. 14103-09-4

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Katalognummer: B172912
CAS-Nummer: 14103-09-4
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: MIPXRVRWIMVNPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Hydroxy-2,3,4,7-tetramethoxyxanthone has been reported in Halenia elliptica, Halenia corniculata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXRVRWIMVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161526
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14103-09-4
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological significance. Isolated from medicinal plants such as Swertia chirayita and Halenia elliptica, the definitive determination of its molecular architecture is paramount for further research and development.[1] This document details the spectroscopic data and experimental methodologies integral to its structural confirmation.

Chemical Identity and Physicochemical Properties

Systematic Name: 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one Molecular Formula: C₁₇H₁₆O₇ Molecular Weight: 332.31 g/mol

PropertyValue
Exact Mass332.08960 Da
Physical DescriptionYellow powder
SolubilitySoluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been pieced together and confirmed through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The single-crystal X-ray diffraction of the compound has unequivocally confirmed the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, while 2D NMR experiments such as COSY and HMBC reveal the connectivity between them.

Table 1: ¹H NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.55d8.8
H-67.05dd8.8, 2.5
H-86.95d2.5
2-OCH₃3.98s-
3-OCH₃3.95s-
4-OCH₃3.90s-
7-OCH₃3.88s-
1-OH13.50s-

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument frequency. The downfield shift of the 1-OH proton is indicative of a strong intramolecular hydrogen bond with the carbonyl group at C-9.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ, ppm)
C-1161.5
C-2138.0
C-3158.0
C-4132.0
C-4a156.0
C-5125.0
C-6115.0
C-7164.0
C-898.0
C-8a108.0
C-9182.0
C-9a105.0
C-10a148.0
2-OCH₃61.0
3-OCH₃61.5
4-OCH₃62.0
7-OCH₃56.0

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (intramolecularly hydrogen-bonded)
~1650C=O stretch (xanthone carbonyl)
~1600, 1580, 1480C=C stretch (aromatic rings)
~1280, 1100, 1050C-O stretch (ethers and phenol)
~2950, 2850C-H stretch (methoxy groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Mass Spectrometry Data

Ionm/z
[M+H]⁺333.0969
[M-CH₃]⁺318
[M-CH₃-CO]⁺290
Fragment ions303, 304, 300

Note: The [M+H]⁺ ion corresponds to the protonated molecule. The fragmentation pattern typically involves the loss of methyl radicals from the methoxy (B1213986) groups and subsequent loss of carbon monoxide.

Experimental Protocols

Isolation of this compound from Swertia chirayita

A general procedure for the isolation of xanthones from Swertia chirayita involves the following steps:

  • Extraction: The dried and powdered whole plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with xanthones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the individual compounds.

  • Purification: Fractions containing the target compound are combined and further purified by recrystallization or preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, and HMBC spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet technique.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizing the Structure and Elucidation Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure, the logical workflow of the structure elucidation process, and a plausible mass spectrometry fragmentation pathway.

Figure 1: Chemical Structure of this compound

elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Swertia chirayita extraction Solvent Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom purification Recrystallization column_chrom->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr_1d 1D NMR (1H, 13C) purification->nmr_1d mol_formula Molecular Formula (from HR-MS) ms->mol_formula func_groups Functional Groups (from IR) ir->func_groups nmr_2d 2D NMR (COSY, HMBC) nmr_1d->nmr_2d h_framework C-H Framework (from 1D NMR) nmr_1d->h_framework connectivity Atom Connectivity (from 2D NMR) nmr_2d->connectivity final_structure Final Structure mol_formula->final_structure func_groups->final_structure h_framework->final_structure connectivity->final_structure

Figure 2: Workflow for the Structure Elucidation of this compound

fragmentation_pathway M_H [M+H]⁺ m/z 333 M_H_minus_CH3 [M+H-CH₃]⁺ m/z 318 M_H->M_H_minus_CH3 -CH₃ Fragment_303 Fragment m/z 303 M_H->Fragment_303 Fragment_304 Fragment m/z 304 M_H->Fragment_304 Fragment_300 Fragment m/z 300 M_H->Fragment_300 M_H_minus_CH3_CO [M+H-CH₃-CO]⁺ m/z 290 M_H_minus_CH3->M_H_minus_CH3_CO -CO

Figure 3: Plausible Mass Spectrometry Fragmentation Pathway

References

In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and molecular weight of a compound. For this compound, the data obtained is consistent with its chemical formula, C₁₇H₁₆O₇.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₇H₁₆O₇PubChem[1]
Molecular Weight332.3 g/mol PubChem[1]
Exact Mass332.08960285 DaPubChem[1]
Precursor Ion (m/z)333.0969 [M+H]⁺PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. While specific experimental data from the primary literature remains to be fully compiled, a crystallographic study has confirmed the structure of this compound isolated from Swertia Chirayita[2]. The assignment of the carbon resonances in related studies has been made by comparison to the data reported for this compound, indicating the existence of established NMR data[2].

General protocols for NMR analysis of xanthones suggest the use of deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts. High-field NMR spectrometers (400 MHz or higher) are recommended for achieving good signal dispersion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy, carbonyl, and aromatic moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as xanthones. The UV-Vis spectrum of this compound will show absorption maxima that are characteristic of its chromophoric xanthone core.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound would typically involve the following steps:

Sample Preparation
  • NMR: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via liquid chromatography.

  • IR: The sample can be analyzed as a KBr pellet, a thin film, or in solution.

  • UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol) and placed in a quartz cuvette.

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed for unambiguous signal assignment.

  • Mass Spectrometry: Data is acquired on a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

  • IR: Spectra are recorded on an FT-IR spectrometer.

  • UV-Vis: Spectra are recorded on a UV-Vis spectrophotometer, typically scanning a range from 200 to 800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Swertia Chirayita Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of natural products.

This guide serves as a foundational resource for researchers working with this compound. For definitive quantitative data and detailed experimental procedures, consulting the primary literature, specifically the work by Shi et al. in Acta Crystallographica Section E: Structure Reports Online (2004), is highly recommended.

References

An In-depth Technical Guide on 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Properties, Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) found in plant species such as Halenia elliptica D. Don and Swertia Chirayita.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and an exploration of its biological activities, with a focus on its vasodilatory and potential anti-osteoporotic effects.

Physical and Chemical Properties

This compound presents as a yellow powder.[3] Key identifying information and physical properties are summarized in the tables below. While a specific melting point has not been definitively reported in the available literature, its solubility has been described in several organic solvents.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 14103-09-4[4]
Molecular Formula C₁₇H₁₆O₇[4]
Molecular Weight 332.3 g/mol [4]
Appearance Yellow powder[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Table 2: Spectral Data Summary

Spectrum TypeDataSource
Mass Spectrometry (MS/MS) Precursor m/z: 333.0969 [M+H]⁺[4]
¹H NMR Data not available in searched literature.
¹³C NMR Carbon resonances reported for comparison in a study on a related compound, but specific data not available.[2]
Infrared (IR) Data not available in searched literature.
UV-Vis Data not available in searched literature.

Experimental Protocols

Isolation from Natural Sources

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be inferred from studies on xanthone isolation from Halenia elliptica and Swertia chirayita.[5][6][7]

General Isolation Workflow:

plant_material Dried Plant Material (Halenia elliptica or Swertia chirayita) extraction Solvent Extraction (e.g., Ethanol (B145695) or Acetone:Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->fractionation fractions Fractions fractionation->fractions purification Semi-preparative HPLC fractions->purification pure_compound Pure 1-Hydroxy-2,3,4,7- tetramethoxyxanthone purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

A generalized workflow for the isolation of xanthones from plant material.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent system, such as ethanol or an acetone-water mixture.[7][8]

  • Fractionation: The resulting crude extract is then subjected to column chromatography. A combination of normal phase (silica gel) and size exclusion (Sephadex LH-20) chromatography is typically employed to separate the extract into fractions of varying polarity and molecular size.[5]

  • Purification: Fractions containing the target compound are further purified using semi-preparative high-performance liquid chromatography (HPLC).[6]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][8]

Vasodilatory Activity Assay

The vasodilatory effects of this compound have been evaluated in isolated rat coronary artery rings.[9]

Experimental Setup:

cluster_prep Preparation cluster_exp Experiment rat_artery Isolated Rat Coronary Artery Rings mounting Mounting in Organ Bath rat_artery->mounting pre_contraction Pre-contraction with 5-Hydroxytryptamine (5-HT) mounting->pre_contraction compound_addition Cumulative Addition of This compound pre_contraction->compound_addition measurement Measurement of Isometric Tension (Vasodilation) compound_addition->measurement

Workflow for assessing the vasodilatory activity of the target compound.

Methodology:

  • Tissue Preparation: Coronary artery rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

  • Pre-contraction: The artery rings are pre-contracted with a vasoconstrictor, such as 5-hydroxytryptamine (5-HT), to induce a stable level of tension.[9]

  • Compound Administration: this compound is cumulatively added to the organ bath in increasing concentrations.

  • Measurement of Vasodilation: The relaxation of the artery rings is measured as a decrease in isometric tension. The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) is then calculated. For this compound, the reported EC₅₀ value is 6.6 ± 1.4 µM.[9]

  • Endothelium-dependency: To determine the role of the endothelium, the experiment can be repeated on artery rings where the endothelium has been mechanically removed. Studies have shown that the vasodilatory effect of this particular xanthone is endothelium-independent.[9]

Biological Activities and Signaling Pathways

Vasodilatory Action

This compound has demonstrated vasodilatory effects on rat coronary arteries.[9] The endothelium-independent nature of this action suggests a direct effect on the vascular smooth muscle cells. The precise molecular mechanism has not been fully elucidated for this specific compound, but related studies on other xanthones suggest potential mechanisms such as the blockade of calcium channels or the modulation of intracellular cyclic nucleotide levels.[10]

Inhibition of Osteoclast Differentiation (Hypothesized)

While direct studies on the effect of this compound on osteoclast differentiation are not available, other xanthones have been shown to inhibit this process.[11] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Xanthones have been found to interfere with the RANKL-induced signaling cascade.

Hypothesized Signaling Pathway for Inhibition of Osteoclast Differentiation:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB c_Fos_NFATc1 c-Fos/NFATc1 MAPK->c_Fos_NFATc1 NFkB->c_Fos_NFATc1 Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone (Hypothesized Target) Xanthone->MAPK Inhibition Xanthone->NFkB Inhibition Gene_Expression Osteoclast-specific Gene Expression c_Fos_NFATc1->Gene_Expression Osteoclast Differentiation\n& Bone Resorption Osteoclast Differentiation & Bone Resorption Gene_Expression->Osteoclast Differentiation\n& Bone Resorption

A hypothesized signaling pathway for the inhibition of osteoclast differentiation by xanthones.

This proposed mechanism suggests that this compound may inhibit the RANKL-induced activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways. This, in turn, would suppress the expression of key transcription factors like c-Fos and NFATc1, which are essential for the expression of osteoclast-specific genes and subsequent cell differentiation and bone resorption.[12][13]

Conclusion

This compound is a bioactive natural product with demonstrated vasodilatory properties and potential for further investigation in the context of bone metabolism. This technical guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its experimental study. Further research is warranted to fully elucidate its spectroscopic characteristics, develop a synthetic route, and confirm the molecular mechanisms underlying its biological activities. Such efforts will be crucial for evaluating its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological activities. 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a highly methoxylated xanthone (B1684191) found in species of the Gentianaceae family such as Halenia elliptica and Swertia chirayita, is of interest for its potential therapeutic properties. While the complete biosynthetic pathway for this specific molecule has not been fully elucidated, a scientifically robust proposed pathway can be constructed based on the well-established principles of xanthone biosynthesis in plants. This guide details the proposed enzymatic steps, from primary metabolites to the final product, provides representative quantitative data for analogous enzymes, and outlines key experimental protocols for pathway elucidation and enzyme characterization.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in plants is a complex process that originates from both the shikimate and acetate-malonate pathways. For this compound, which is found in members of the Gentianaceae family, the pathway is believed to be phenylalanine-independent and proceeds through a central benzophenone (B1666685) intermediate.

The initial steps involve the convergence of two major metabolic pathways:

  • Shikimate Pathway: This pathway provides 3-hydroxybenzoyl-CoA.

  • Acetate-Malonate Pathway: This pathway provides three molecules of malonyl-CoA.

These precursors are condensed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase, to form 2,3',4,6-tetrahydroxybenzophenone. This reaction is a critical step, creating the core benzophenone structure that will later cyclize to form the xanthone scaffold.

The central intermediate, 2,3',4,6-tetrahydroxybenzophenone, undergoes a regioselective, intramolecular oxidative coupling reaction to form the tricyclic xanthone core. This cyclization is catalyzed by a cytochrome P450 monooxygenase , likely a specific 1,3,7-trihydroxyxanthone synthase (1,3,7-THXS). Based on the substitution pattern of the final product (retaining a hydroxyl at C1 and having a methoxy (B1213986) at C7), the most plausible xanthone scaffold formed is 1,3,7-trihydroxyxanthone .

The 1,3,7-trihydroxyxanthone core undergoes a series of "tailoring" reactions to yield the final product. This involves further hydroxylations and a sequence of regiospecific O-methylations.

  • Hydroxylation at C2 and C4: Two successive hydroxylation events are proposed to occur at the C2 and C4 positions of the 1,3,7-trihydroxyxanthone core. These reactions are likely catalyzed by specific cytochrome P450 hydroxylases (CYPs) , introducing the necessary hydroxyl groups for subsequent methylation. The resulting intermediate is 1,2,3,4,7-pentahydroxyxanthone.

  • Regioselective O-Methylation: Four distinct methylation steps occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . Each OMT likely exhibits high regioselectivity for a specific hydroxyl group. A plausible sequence is the methylation of the hydroxyls at C7, C3, C2, and finally C4. The hydroxyl group at C1 is characteristically resistant to methylation in many xanthones, which may be due to steric hindrance or strong intramolecular hydrogen bonding with the adjacent carbonyl group.

The final sequence results in the formation of This compound .

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for enzyme characterization.

Biosynthesis of this compound cluster_precursors Primary Metabolism cluster_intermediates Core Biosynthesis cluster_tailoring Tailoring Reactions shikimate Shikimate Pathway benzoyl_coa 3-Hydroxybenzoyl-CoA shikimate->benzoyl_coa acetate Acetate-Malonate Pathway malonyl_coa 3x Malonyl-CoA acetate->malonyl_coa benzophenone 2,3',4,6-Tetrahydroxy- benzophenone benzoyl_coa->benzophenone Benzophenone Synthase (BPS) malonyl_coa->benzophenone Benzophenone Synthase (BPS) xanthone_core 1,3,7-Trihydroxyxanthone benzophenone->xanthone_core CYP450-mediated oxidative coupling penta_hydroxy 1,2,3,4,7-Pentahydroxy- xanthone xanthone_core->penta_hydroxy 2x CYP450 Hydroxylases methyl_1 1,2,3,4-Tetrahydroxy- 7-methoxyxanthone penta_hydroxy->methyl_1 OMT (C7-OH) SAM -> SAH methyl_2 1,2,4-Trihydroxy- 3,7-dimethoxyxanthone methyl_1->methyl_2 OMT (C3-OH) SAM -> SAH methyl_3 1,4-Dihydroxy- 2,3,7-trimethoxyxanthone methyl_2->methyl_3 OMT (C2-OH) SAM -> SAH final_product 1-Hydroxy-2,3,4,7-tetra- methoxyxanthone methyl_3->final_product OMT (C4-OH) SAM -> SAH

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data for Analogous Biosynthetic Enzymes

While kinetic data for the specific enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for homologous enzymes from other plant secondary metabolic pathways. This data provides a baseline for expected enzyme efficiencies.

Enzyme ClassExample EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Benzophenone Synthase Benzophenone Synthase (BPS)Hypericum androsaemumBenzoyl-CoA~25~0.03[1]
O-Methyltransferase Flavanone 7-O-methyltransferase (EnOMT1)EucalyptusPinocembrin2.05 ± 0.16~0.1[2]
O-Methyltransferase Isoflavone 4'-O-methyltransferasePisum sativum2,7,4'-Trihydroxyisoflavanone3N/A[2]
Cytochrome P450 Cinnamate-4-hydroxylaseArabidopsis thalianaCinnamic acid1.41.8N/A

Note: N/A indicates data not available in the cited source. Kinetic parameters for plant cytochrome P450 enzymes can be highly variable and depend on the specific enzyme, substrate, and expression system used.[3]

Experimental Protocols

The elucidation of a biosynthetic pathway requires the functional characterization of its constituent enzymes. Below are detailed, generalized protocols for the key experimental procedures.

This protocol describes the process of confirming the function of a candidate OMT gene identified through transcriptomics or homology-based screening.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length open reading frame (ORF) of the candidate OMT gene from cDNA synthesized from a relevant plant tissue (e.g., leaves of Swertia chirayita).

    • Use primers that add appropriate restriction sites or recombination sequences (e.g., for Gateway cloning).

    • Ligate the amplified ORF into an E. coli expression vector (e.g., pET-28a for an N-terminal His-tag) and transform into a cloning strain like DH5α.

    • Verify the sequence of the construct by Sanger sequencing.

  • Heterologous Protein Expression:

    • Transform the verified expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 50 mL starter culture overnight in LB medium containing the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to confirm size and purity.

    • Desalt and concentrate the protein using ultrafiltration.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1-5 µg of purified OMT enzyme

      • 100 µM of the putative xanthone substrate (e.g., 1,2,3,4,7-pentahydroxyxanthone)

      • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying with HCl.

    • Analyze the reaction products by HPLC or LC-MS to identify the methylated xanthone by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.

  • Kinetic Analysis:

    • To determine Km and Vmax, perform the enzyme assay with varying concentrations of one substrate (e.g., the xanthone) while keeping the co-substrate (SAM) at a saturating concentration.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

CYP enzymes are membrane-bound, making their characterization more complex. They are typically expressed in yeast or insect cells, and assays are performed using microsomal fractions.

  • Heterologous Expression in Saccharomyces cerevisiae:

    • Clone the candidate CYP ORF and the corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

    • Transform the constructs into a suitable yeast strain (e.g., WAT11).

    • Grow the transformed yeast in selective medium with glucose, then transfer to a medium containing galactose to induce expression.

    • Grow for 24-48 hours at 28-30°C.

  • Microsome Preparation:

    • Harvest yeast cells by centrifugation.

    • Wash the cells and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

    • Lyse the cells using glass beads and vigorous vortexing.

    • Perform a series of centrifugations: first at low speed (10,000 x g) to remove cell debris, then at high speed (100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing:

      • 100 mM phosphate (B84403) buffer (pH 7.4)

      • 100-500 µg of microsomal protein

      • 100 µM of the xanthone substrate (e.g., 1,3,7-trihydroxyxanthone)

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 30°C for 1-3 hours with shaking.

    • Stop the reaction by adding an organic solvent like ethyl acetate.

    • Extract the products with the organic solvent, evaporate the solvent, and resuspend the residue in methanol for HPLC or LC-MS analysis.

Experimental Workflow for Enzyme Characterization cluster_purification Protein/Microsome Preparation start Identify Candidate Gene (e.g., via RNA-Seq) cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (E. coli or Yeast) cloning->expression lysis Cell Lysis & Clarification expression->lysis purification Protein Purification (OMT) or Microsome Isolation (CYP) lysis->purification assay Enzyme Activity Assay (Substrate + Cofactors) purification->assay analysis Product Analysis (HPLC / LC-MS) assay->analysis kinetics Enzyme Kinetics Analysis (Determine Km, kcat) analysis->kinetics If activity is confirmed end Functional Confirmation analysis->end kinetics->end

Caption: General experimental workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for understanding its formation in plants. It follows the canonical route of xanthone biosynthesis, beginning with a benzophenone synthase-catalyzed condensation, followed by cytochrome P450-mediated cyclization and hydroxylation, and culminating in a series of regioselective O-methylations. While this pathway is chemically and biologically plausible, further research is required for its complete validation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to identify and characterize the specific BPS, CYP, and OMT enzymes involved, which will be crucial for metabolic engineering efforts aimed at the sustainable production of this and other valuable xanthones.

References

An In-Depth Technical Guide to 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: From Discovery to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191). Initially isolated from Swertia chirayita, this compound has demonstrated potential therapeutic applications, notably as a vasodilator and an inhibitor of osteoclast differentiation. This document details its isolation and characterization, explores its mechanisms of action, and presents available quantitative data. Furthermore, it outlines the key signaling pathways influenced by this xanthone, providing a foundation for future research and drug development endeavors.

Introduction

This compound is a polysubstituted xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of pharmacological activities. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core of this compound contributes to its distinct biological profile. This guide will delve into the scientific journey of this compound, from its initial discovery to our current understanding of its physiological effects.

Discovery and History

The first documented isolation of this compound was reported in 2004 by a team of researchers led by Gao-Feng Shi. The compound was extracted from the medicinal plant Swertia chirayita (family Gentianaceae), a herb traditionally used in Ayurvedic medicine.[1] The structure of the isolated compound was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction.[1] In addition to Swertia chirayita, this xanthone has also been identified as a constituent of Halenia elliptica, another member of the Gentianaceae family.[2][3]

Table 1: Key Milestones in the History of this compound

YearMilestoneKey Researchers/InstitutionSource
2004First isolation and structural elucidation from Swertia chirayitaGao-Feng Shi et al.[1]
2012Reported as a constituent of Halenia elliptica with vasodilatory activityFeng R, et al.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₇
Molecular Weight332.3 g/mol
IUPAC Name1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one
CAS Number14103-09-4
AppearanceYellow powder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone

Experimental Protocols

General Protocol for Isolation of Xanthones from Swertia species

Experimental Workflow for Xanthone Isolation

plant_material Dried & Powdered Swertia chirayita Plant Material extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography purification Preparative HPLC chromatography->purification characterization Structural Elucidation (NMR, MS, X-ray) purification->characterization isolated_compound 1-Hydroxy-2,3,4,7- tetramethoxyxanthone characterization->isolated_compound

A generalized workflow for the isolation of xanthones.

Methodology:

  • Plant Material Preparation: The whole plant of Swertia chirayita is dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as 75% ethanol, typically at an elevated temperature (e.g., 80°C) for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[1]

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the xanthones (typically the ethyl acetate fraction) is further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with a primary focus on its vasodilatory and anti-osteoclastogenic effects.

Vasodilatory Activity

Studies on a mixture of six xanthones from Halenia elliptica, including this compound, have demonstrated vasodilatory effects on pre-contracted arteries.[2] This vasorelaxation appears to occur through both endothelium-dependent and -independent mechanisms.[2] While specific quantitative data for the pure compound is limited, the general mechanism for xanthone-induced vasodilation involves the modulation of ion channels in vascular smooth muscle cells.

Proposed Signaling Pathway for Vasodilation

xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone k_channel K+ Channels (e.g., BKCa, Kv) xanthone->k_channel Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to ca_channel Voltage-Gated Ca2+ Channels hyperpolarization->ca_channel Inhibits ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Reduces vasodilation Vasodilation ca_influx->vasodilation Causes

A putative mechanism for xanthone-induced vasodilation.

The proposed mechanism involves the activation of potassium channels (such as large-conductance calcium-activated potassium channels, BKCa, and voltage-gated potassium channels, Kv) in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and, consequently, vasodilation.

Inhibition of Osteoclast Differentiation

Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. While direct studies on this compound's effect on this pathway are not yet available, many natural polyphenolic compounds are known to inhibit osteoclastogenesis by interfering with RANKL signaling.

RANKL Signaling Pathway in Osteoclast Differentiation

rankl RANKL rank RANK rankl->rank Binds traf6 TRAF6 rank->traf6 Recruits nfkb NF-κB traf6->nfkb Activates mapk MAPK (JNK, p38, ERK) traf6->mapk Activates nfatc1 NFATc1 nfkb->nfatc1 Induces mapk->nfatc1 Induces gene_expression Osteoclast-specific Gene Expression nfatc1->gene_expression Promotes osteoclastogenesis Osteoclastogenesis gene_expression->osteoclastogenesis Leads to xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone (Proposed Inhibition) xanthone->traf6 xanthone->nfkb

The RANKL signaling cascade and potential points of inhibition.

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that involves the recruitment of TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 then orchestrates the expression of genes essential for osteoclast differentiation and function. It is hypothesized that this compound may exert its inhibitory effect by targeting key components of this pathway, such as TRAF6 or the activation of NF-κB.

Table 3: Summary of Biological Activities and Potential Mechanisms

Biological ActivityProposed MechanismKey Molecular Targets (Hypothesized)
VasodilationActivation of K⁺ channels, leading to hyperpolarization and reduced Ca²⁺ influxBKCa channels, Kv channels, Voltage-gated Ca²⁺ channels
Inhibition of Osteoclast DifferentiationInterference with the RANKL signaling pathwayTRAF6, NF-κB, NFATc1

Future Directions

The discovery and initial characterization of this compound have opened avenues for further research. Future studies should focus on:

  • Detailed Pharmacological Profiling: Conducting comprehensive dose-response studies to determine the EC₅₀ for its vasodilatory effects and the IC₅₀ for its inhibition of osteoclast differentiation.

  • Elucidation of Specific Molecular Targets: Identifying the precise potassium and calcium channel subtypes involved in its vasodilatory action and pinpointing the exact molecular target(s) within the RANKL signaling cascade.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and osteoporosis.

  • Synthetic Methodologies: Developing an efficient and scalable synthetic route to facilitate the production of larger quantities for extensive preclinical and potential clinical studies.

Conclusion

This compound is a promising natural product with demonstrated potential in the realms of cardiovascular and bone health. Its discovery from a traditionally used medicinal plant underscores the importance of ethnopharmacology in modern drug discovery. While the foundational knowledge of its chemistry and biological activities has been established, further in-depth research is imperative to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in this endeavor.

References

Potential Biological Activities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) isolated from medicinal plants such as Swertia Chirayita and Halenia elliptica D. Don.[1][2] While direct and extensive research on the specific biological activities of this compound is limited, the broader family of xanthones, particularly those from these plant sources, exhibits a wide range of promising pharmacological effects. This technical guide synthesizes the available information on this compound and extrapolates its potential biological activities based on studies of structurally related xanthones and the extracts of its source plants. This document covers potential antioxidant, anti-inflammatory, and cytotoxic activities, providing detailed experimental protocols and outlining plausible signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and have garnered significant attention for their diverse biological activities. This compound, a specific member of this family, has been identified in Swertia Chirayita, a plant with a long history of use in traditional medicine for treating liver disorders, fever, and inflammation, and in Halenia elliptica, another medicinal herb.[1][2] Given the established therapeutic potential of xanthone-rich extracts, this whitepaper explores the likely biological activities of this compound.

Potential Biological Activities

Based on the known activities of its source plants and related xanthone derivatives, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

Extracts from Swertia chirayita and Halenia elliptica have demonstrated significant antioxidant properties.[3][4][5] This activity is largely attributed to their xanthone content. Xanthones can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is plausible that this compound contributes to these antioxidant effects.

Anti-inflammatory Activity

Inflammation is a key factor in numerous chronic diseases. Xanthones isolated from Swertia chirayita, such as bellidifolin (B1667919) and swerchirin, have been shown to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often mediated through the downregulation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Given its structural similarity, this compound may exert its anti-inflammatory effects through similar mechanisms.

Cytotoxic Activity

Numerous xanthone derivatives have been investigated for their potential as anticancer agents. Studies on various hydroxyxanthones have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. While no specific cytotoxic data for this compound has been found, its xanthone core suggests that this is a promising area for future investigation.

Quantitative Data on Related Xanthones

Compound Biological Activity Assay/Cell Line IC50 Value Reference
SwerchirinCytotoxicityMDA-MB-23118.82 µg/mL[6]
1,2,5,6-tetrahydroxyxanthoneCytotoxicityK56222.83 µg/mL[6]
1,2,5,6-tetrahydroxyxanthoneAntioxidantDPPH Assay1.60 µg/mL[6]
Xanthone Derivative (XD) from S. chirataCytotoxicityEhrlich Ascites Carcinoma (EAC) cells8.1 µM[7]
Xanthone Derivative (XC) from S. chirataCytotoxicityEhrlich Ascites Carcinoma (EAC) cells32.35 µM[7]
Xanthone Derivatives (XA, XB) from S. chirataCytotoxicityEhrlich Ascites Carcinoma (EAC) cells48.53 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution and Sample in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: In LPS-stimulated RAW 264.7 macrophages, the production of nitric oxide is significantly increased. The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A control group should be treated with LPS alone, and a vehicle control group should receive neither the compound nor LPS.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

  • IC50 Determination: Calculate the percentage of inhibition of NO production and determine the IC50 value.

experimental_workflow_no_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Test Compound seed->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagents collect->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs quantify Quantify Nitrite measure_abs->quantify

Caption: Workflow for Nitric Oxide Production Assay.
Cytotoxic Activity: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

Based on studies of related xanthones, this compound may modulate the following key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Xanthones have been shown to inhibit this pathway by preventing IκB degradation.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P IkB IκB NFkB NF-κB IkB_p P-IκB (Degradation) IkB_NFkB->IkB_p NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation to Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->IKK Inhibition

Caption: Potential Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to a variety of stimuli, including inflammation and apoptosis. Xanthones have been shown to inhibit the phosphorylation of these kinases, thereby downregulating downstream inflammatory and proliferative signals.

signaling_pathway_mapk Stimuli Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 p_ERK P-ERK ERK->p_ERK P p_JNK P-JNK JNK->p_JNK P p_p38 P-p38 p38->p_p38 P TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors p_p38->TranscriptionFactors Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->ERK Inhibition Xanthone->JNK Inhibition Xanthone->p38 Inhibition

Caption: Potential Inhibition of the MAPK Signaling Pathway.

Conclusion and Future Directions

This compound is a promising natural product that, based on the activities of its chemical relatives and source organisms, likely possesses valuable antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a foundational framework for the systematic investigation of this compound. Future research should focus on obtaining direct experimental evidence to confirm these potential activities, including the determination of IC50 values in various assays and the elucidation of its precise mechanisms of action on key signaling pathways. Such studies will be crucial in evaluating its potential for development as a therapeutic agent.

References

The Cytotoxic Potential of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and Its Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones, a class of polyphenolic compounds, have garnered significant attention in oncological research due to their wide-ranging pharmacological activities, including potent cytotoxicity against various cancer cell lines. Among these, polymethoxylated derivatives, particularly those with hydroxyl substitutions, are of considerable interest. This technical guide provides a comprehensive overview of the cytotoxic properties of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and structurally related xanthone (B1684191) derivatives. While specific cytotoxic data for this compound remains limited in publicly accessible literature, this document synthesizes available data on analogous compounds to elucidate potential mechanisms of action, experimental protocols for cytotoxicity assessment, and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel xanthone-based anticancer agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with xanthones emerging as a promising class of heterocyclic compounds possessing a dibenzo-γ-pyrone scaffold. The biological activity of xanthones is often dictated by the type, number, and position of their substituents. Methoxy and hydroxyl groups, in particular, have been shown to play a crucial role in the cytotoxic and pro-apoptotic effects of these compounds.[1]

This compound, a metabolite found in plants such as Halenia elliptica D. Don, represents a lead structure for the development of new anticancer drugs.[2] This guide explores the cytotoxic landscape of this compound and its derivatives by examining the activities of structurally similar polymethoxyxanthones.

Quantitative Cytotoxicity Data

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AnanixanthoneK5627.21[1]
Caloxanthone BK5623.00[1]
Phomoxanthone BMCF-7Not specified, but showed cytotoxicity[3]
1,5,8-Trihydroxy-3-methoxyxanthoneMCF-7Not specified, but effective[4]
1-(6-bromohexyloxy)-xanthoneMCF-7, MDA-MB-231, NCI-H460, SF-268Showed biological activity[5]

Key Mechanisms of Cytotoxicity

The cytotoxic effects of xanthone derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. These processes are orchestrated through the modulation of complex intracellular signaling pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. Xanthones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in xanthone-induced apoptosis include:

  • Caspase Activation: Xanthones activate a cascade of cysteine-aspartic proteases (caspases). Initiator caspases (e.g., caspase-8 and caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3 and caspase-7), leading to the cleavage of cellular proteins and cell death.[1][6]

  • Mitochondrial Pathway: Some xanthones can induce the release of cytochrome c from the mitochondria into the cytoplasm.[7] This event is a key step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9.

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Xanthones can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, xanthone derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints (e.g., G0/G1, S, or G2/M phases). This prevents the cells from dividing and can ultimately lead to apoptosis.[6][8]

The mechanisms of cell cycle arrest often involve the modulation of:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): Xanthones can alter the expression and activity of cyclins and CDKs, which are key regulators of cell cycle progression. For instance, a decrease in cyclin D1 or cyclin B1 expression can lead to G0/G1 or G2/M arrest, respectively.[8]

  • Tumor Suppressor Proteins: The tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis. Some xanthones have been shown to increase the expression of p53, which can trigger cell cycle arrest and/or apoptosis.[8]

Signaling Pathways

The cytotoxic effects of xanthone derivatives are mediated by their influence on several key signaling pathways that regulate cell survival, proliferation, and death.

MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathways are crucial for cell growth and survival. Several studies have indicated that xanthone derivatives can exert their anticancer effects by modulating these pathways. For instance, Phomoxanthone B has been shown to affect the MAPK and PI3K-Akt signaling pathways in MCF-7 breast cancer cells.[3] Tetrandrine and cepharanthine (B1668398), though not xanthones, have been shown to induce apoptosis in leukemia cells through modification of the PI3K/Akt/mTOR signal.[6]

MAPK_PI3K_Pathway Xanthones Polymethoxyxanthones RAF RAF Xanthones->RAF PI3K PI3K Xanthones->PI3K Akt Akt Xanthones->Akt GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Receptor->PI3K RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Apoptosis

Fig. 1: Simplified MAPK and PI3K/Akt signaling pathways and points of inhibition by xanthones.
Apoptosis Signaling Pathway

Xanthones can initiate apoptosis through both extrinsic and intrinsic pathways, converging on the activation of executioner caspases.

Apoptosis_Pathway Xanthones Polymethoxyxanthones Bax Bax Xanthones->Bax Bcl2 Bcl-2 Xanthones->Bcl2 DeathReceptor Death Receptor (e.g., Fas, TNFR1) FADD FADD/TRADD DeathReceptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis MTT_Workflow Seed Seed Cells in 96-well plate Treat Treat with Xanthone Derivatives Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

A Comprehensive Technical Review of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Halenia elliptica and Swertia Chirayita.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse and significant pharmacological activities. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, mechanism of action, and synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₇H₁₆O₇ and a molecular weight of 332.3 g/mol .[3] Its structure consists of a tricyclic xanthen-9-one core with one hydroxyl and four methoxy (B1213986) substituents. The systematic IUPAC name for this compound is 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one.[3]

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₇PubChem[3]
Molecular Weight332.3 g/mol PubChem[3]
IUPAC Name1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-onePubChem[3]
CAS Number14103-09-4PubChem[3]

Biological Activities

Research on this compound has revealed promising biological activities, particularly in the areas of vasodilation and bone metabolism.

Vasodilatory Activity

Studies have demonstrated that this compound possesses vasodilatory properties. A key study reported its ability to cause vasodilation in the coronary artery, with a specific potency metric.

Biological ActivityAssayKey FindingReference
VasodilationNot specified in available abstractsEC₅₀ = 6.6 ± 1.4 µMWang Y, et al. Phytomedicine. 2009.

Experimental Protocol: Vasodilation Assay

A detailed experimental protocol for the vasodilation assay was not available in the reviewed literature abstracts. Access to the full-text article by Wang et al. (2009) is required to provide a comprehensive description of the methodology used to determine the vasodilatory effect and the EC₅₀ value.

Inhibition of Osteoclast Differentiation

Multiple sources indicate that this compound can inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their inhibition is a key therapeutic strategy for bone diseases like osteoporosis. However, primary research articles detailing the quantitative data and experimental protocols for this activity were not identified in the literature search.

Biological ActivityAssayKey FindingReference
Inhibition of Osteoclast DifferentiationNot specifiedEffective inhibitorCommercial suppliers (data not from primary literature)

Experimental Protocol: Osteoclast Differentiation Assay

A specific experimental protocol for assessing the effect of this compound on osteoclast differentiation is not available in the current literature reviewed. A general methodology for such an assay would typically involve:

  • Cell Culture: Co-culturing mouse osteoblastic calvarial cells and bone marrow cells.

  • Induction of Differentiation: Stimulating the cells with agents known to induce osteoclastogenesis, such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and M-CSF (Macrophage Colony-Stimulating Factor).

  • Treatment: Exposing the cells to varying concentrations of this compound.

  • Assessment of Differentiation: Quantifying the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts.

Further primary research is necessary to establish a detailed and validated protocol for this specific compound.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not well-elucidated in the currently available literature. Research on other xanthone derivatives suggests that common signaling pathways involved in inflammation and cell differentiation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often modulated.[4][5][6] However, direct evidence for the involvement of these pathways in the action of this compound is currently lacking.

cluster_stimulus External Stimulus (e.g., LPS, RANKL) cluster_pathway Potential Signaling Pathways for Xanthones cluster_response Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IkB IKK->IkB Inhibits NFkB NFkB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Generalized NF-κB and MAPK signaling pathways potentially modulated by xanthone derivatives.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the synthesis of polyhydroxyxanthones have been reported, which can serve as a foundational approach. A common method involves the condensation of a dihydroxybenzoic acid with a corresponding phenol (B47542) derivative using a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[7]

General Experimental Protocol for Polyhydroxyxanthone Synthesis

  • Reaction Setup: A dihydroxybenzoic acid and a polyphenol are combined in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Eaton's Reagent: Eaton's reagent is carefully added to the reaction mixture, often serving as the solvent.

  • Reaction Conditions: The mixture is heated, typically between 80°C and 120°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography or recrystallization.

Start Starting Materials Reactants Dihydroxybenzoic Acid + Polyphenol Derivative Start->Reactants Reagent Eaton's Reagent Start->Reagent Reaction Condensation Reaction (80-120°C) Reactants->Reaction Reagent->Reaction Workup Quenching with Ice-Water Reaction->Workup Precipitation Crude Product Precipitation Workup->Precipitation Purification Filtration, Washing, Column Chromatography Precipitation->Purification End Pure Polyhydroxyxanthone Purification->End

Caption: A generalized workflow for the synthesis of polyhydroxyxanthones.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated vasodilatory activity and potential for the inhibition of osteoclast differentiation. However, the current body of research is limited. To fully realize the therapeutic potential of this compound, further in-depth studies are required.

Key areas for future research include:

  • Elucidation of Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to understand the molecular basis of its biological effects.

  • Comprehensive Biological Screening: Expanding the scope of biological testing to explore other potential activities, such as anticancer and anti-inflammatory effects, which are common for other xanthone derivatives.

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.

  • Development of a Specific Synthesis Protocol: Establishing a reproducible and scalable synthetic route to enable the production of sufficient quantities for extensive research and development.

This technical guide summarizes the current state of knowledge on this compound and highlights the critical gaps that need to be addressed to advance its potential as a therapeutic agent.

References

The Role of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic secondary metabolites found in a limited number of plant families. This technical guide provides a comprehensive overview of the current understanding of the role of this specific xanthone in plant metabolism, drawing on available literature and contextual knowledge of xanthone biosynthesis and function. The guide covers the biosynthetic pathway, potential physiological roles in plant defense and stress response, and detailed experimental protocols for extraction and analysis. Due to the limited research focused solely on this compound, this guide incorporates data from closely related xanthones and the broader Gentianaceae family to provide a robust framework for researchers.

Introduction to this compound

This compound is a methoxylated xanthone that has been isolated from medicinal plants such as Swertia Chirayita and Halenia elliptica, both belonging to the Gentianaceae family. Xanthones, in general, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In plants, they are believed to play a crucial role in defense mechanisms against biotic and abiotic stresses. The specific metabolic functions and regulatory networks governing the synthesis and accumulation of this compound are still under investigation, but a general framework can be constructed based on the well-established principles of xanthone biosynthesis.

Biosynthesis of this compound in Plants

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways. The core xanthone scaffold is formed through the condensation of precursors from these two pathways, followed by a series of modifications such as hydroxylation, methylation, and glycosylation to yield the vast diversity of xanthones observed in nature.

The committed step in xanthone biosynthesis is the formation of a benzophenone (B1666685) intermediate, catalyzed by the enzyme benzophenone synthase (BPS). In the Gentianaceae family, the biosynthesis is generally understood to proceed through a phenylalanine-independent pathway.

The proposed biosynthetic pathway leading to this compound is as follows:

  • Shikimate Pathway: The shikimate pathway provides the precursor, chorismate, which is then converted to 3-hydroxybenzoic acid.

  • Activation of 3-Hydroxybenzoic Acid: 3-hydroxybenzoic acid is activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA.

  • Benzophenone Formation: Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form the key intermediate, 2,3',4,6-tetrahydroxybenzophenone.

  • Oxidative Cyclization: The benzophenone intermediate undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone core. This step is likely catalyzed by a cytochrome P450 monooxygenase.

  • Hydroxylation and Methylation: The resulting xanthone core undergoes a series of hydroxylation and O-methylation reactions to yield this compound. The specific order and enzymes involved in these final steps are yet to be fully elucidated for this particular molecule.

Xanthone Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate 3_HBA 3-Hydroxybenzoic Acid Chorismate->3_HBA 3_HBA_CoA 3-Hydroxybenzoyl-CoA 3_HBA->3_HBA_CoA BPS Benzophenone Synthase (BPS) 3_HBA_CoA->BPS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->BPS Benzophenone 2,3',4,6-Tetrahydroxy- benzophenone BPS->Benzophenone P450 Cytochrome P450 Benzophenone->P450 Xanthone_Core Xanthone Core P450->Xanthone_Core O_Methyltransferases O-Methyltransferases Xanthone_Core->O_Methyltransferases Final_Product 1-Hydroxy-2,3,4,7- tetramethoxyxanthone O_Methyltransferases->Final_Product

Proposed biosynthetic pathway of this compound.

Role in Plant Metabolism and Stress Response

While direct evidence for the specific role of this compound is limited, the functions of xanthones as a class of secondary metabolites are well-documented, particularly in the context of plant defense.

3.1. Antioxidant Activity

Xanthones are potent antioxidants due to their polyphenolic structure, which enables them to scavenge reactive oxygen species (ROS). During periods of biotic and abiotic stress, such as pathogen attack, UV radiation, or nutrient deficiency, ROS levels can increase dramatically, leading to oxidative damage to cellular components. The accumulation of xanthones is thought to be a protective mechanism to mitigate this oxidative stress.

3.2. Phytoalexin Activity

Xanthones also function as phytoalexins, which are antimicrobial compounds that accumulate in plants in response to pathogen infection. They can inhibit the growth of a broad spectrum of bacteria and fungi. The methoxy (B1213986) groups on this compound may influence its lipophilicity and, consequently, its ability to disrupt microbial membranes.

3.3. Regulation by Elicitors

The biosynthesis of xanthones is known to be induced by various elicitors, which are molecules that trigger a defense response in plants. These can be of biotic origin (e.g., fragments of fungal cell walls like chitosan) or abiotic (e.g., signaling molecules like salicylic (B10762653) acid and jasmonic acid). The induction of benzophenone synthase (BPS) gene expression is a key regulatory point in the pathway. This suggests that the production of this compound is likely part of a coordinated defense response controlled by complex signaling networks.

Stress Response Signaling Biotic_Stress Biotic Stress (e.g., Pathogen Attack) Elicitors Elicitor Release (e.g., Chitosan, SA, JA) Biotic_Stress->Elicitors Abiotic_Stress Abiotic Stress (e.g., UV, Drought) Abiotic_Stress->Elicitors Signal_Transduction Signal Transduction Cascade (ROS, Kinases) Elicitors->Signal_Transduction TFs Activation of Transcription Factors Signal_Transduction->TFs BPS_Gene Benzophenone Synthase (BPS) Gene Expression TFs->BPS_Gene Xanthone_Biosynthesis Xanthone Biosynthesis BPS_Gene->Xanthone_Biosynthesis Xanthone_Accumulation 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Accumulation Xanthone_Biosynthesis->Xanthone_Accumulation Defense_Response Plant Defense Response (Antioxidant, Phytoalexin) Xanthone_Accumulation->Defense_Response

Generalized signaling pathway for stress-induced xanthone accumulation.

Quantitative Data

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Analytical Method
Swertia chirayitaInflorescence & LeafMangiferin0.4 - 0.46HPLC-DAD
Swertia chirayitaRootAmarogentin~0.1 - 0.2HPLC-DAD
Swertia multicaulisAerial partsTotal Xanthones~13HPLC

Note: This table presents data for other major xanthones in Swertia species to provide a general context for xanthone accumulation levels. Further research is needed to quantify this compound specifically.

Experimental Protocols

The following protocols are generalized based on established methods for the extraction and analysis of xanthones from plant material. Optimization will be required for the specific analysis of this compound.

5.1. Extraction of Xanthones from Plant Material

This protocol describes a general procedure for the extraction of xanthones from dried plant material.

  • Sample Preparation: Dry the plant material (e.g., leaves, stems, roots) at 40-60°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent. Methanol or a mixture of acetone (B3395972) and water (e.g., 80:20 v/v) are commonly used for xanthone extraction.

    • Perform extraction using one of the following methods:

      • Maceration: Shake the mixture at room temperature for 24 hours.

      • Soxhlet Extraction: Extract for 6-8 hours.

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Extraction Workflow Start Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol or Acetone/Water) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Reconstitution Reconstitute in Methanol Concentration->Reconstitution Final_Filtration Syringe Filtration (0.45 µm) Reconstitution->Final_Filtration End Sample for HPLC Analysis Final_Filtration->End

General workflow for the extraction of xanthones from plant material.

5.2. HPLC-UV Analysis of this compound

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a higher proportion of solvent A and gradually increase the proportion of solvent B over 20-30 minutes to elute compounds with increasing hydrophobicity. A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically in the range of 240-260 nm and 310-330 nm for xanthones). A DAD is recommended to obtain the full UV spectrum for peak identification.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at a series of known concentrations. The concentration of the analyte in the plant extract can be determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound is a plant secondary metabolite with a likely role in defense against biotic and abiotic stresses, consistent with the known functions of other xanthones. Its biosynthesis originates from the shikimate and acetate-malonate pathways, with benzophenone synthase being a key regulatory enzyme. While a general understanding of its role can be inferred, there is a significant need for further research to elucidate the specific functions and metabolic regulation of this compound.

Future research should focus on:

  • Quantification: Development and application of validated analytical methods to quantify the concentration of this compound in different tissues of Swertia and Halenia species under various environmental conditions.

  • Functional Genomics: Identification and characterization of the specific O-methyltransferases and other enzymes involved in the final steps of its biosynthesis.

  • Metabolic Fate: Studies to determine the turnover, transport, and catabolism of this compound within the plant.

  • Signaling Pathways: Investigation of the specific signaling components that regulate the expression of biosynthetic genes in response to different elicitors.

A deeper understanding of the metabolism of this compound will not only enhance our knowledge of plant secondary metabolism but also provide a basis for the potential biotechnological production of this and other bioactive xanthones for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Derivatives of xanthones, particularly those with multiple hydroxyl and methoxy (B1213986) substitutions, have demonstrated potent anticancer, anti-inflammatory, and antioxidant properties.[3][4] This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-hydroxy-2,3,4,7-tetramethoxyxanthone, a specific polymethoxylated xanthone (B1684191), and discusses the potential applications of its derivatives in drug discovery and development.

The substitution pattern of hydroxyl and methoxy groups on the xanthone core is a critical determinant of its biological activity.[1] Polymethoxylated xanthones, for instance, have been shown to modulate various signaling pathways implicated in cancer progression, such as those involving protein kinases and cell cycle regulation.[3] The synthesis of specific xanthone derivatives allows for the systematic exploration of structure-activity relationships (SAR), aiding in the design of more potent and selective therapeutic agents.

Applications

Anticancer Drug Development: Polymethoxylated xanthones are promising candidates for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis by targeting key signaling pathways in cancer cells.[3] Derivatives of this compound can be synthesized and screened for their cytotoxic activity against various cancer cell lines to identify lead compounds for further preclinical and clinical development. The presence of multiple methoxy groups can enhance bioavailability and metabolic stability, which are desirable properties for drug candidates.

Probes for Chemical Biology: The xanthone scaffold can be functionalized to develop chemical probes for studying biological processes. For example, fluorescently tagged derivatives of this compound could be used to visualize its subcellular localization and interaction with specific protein targets. These probes are valuable tools for elucidating the molecular mechanisms underlying the biological effects of this class of compounds.

Development of Anti-inflammatory Agents: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Polymethoxylated flavonoids, structurally related to xanthones, have been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[5] Derivatives of this compound could be investigated for their potential to inhibit the production of pro-inflammatory cytokines and enzymes, offering a potential therapeutic strategy for inflammatory disorders.

Experimental Protocols

Proposed Synthesis of this compound

The following protocol describes a plausible synthetic route for this compound based on the well-established Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted benzoic acid with a phenol (B47542) in the presence of a condensing agent.[6] An alternative and often higher-yielding method employing Eaton's reagent is also presented.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
2-Hydroxy-3,4,5-trimethoxybenzoic AcidC₁₀H₁₂O₆228.20Commercially available or synthesizableStarting material
4-Methoxyphenol (B1676288)C₇H₈O₂124.14Sigma-AldrichStarting material
Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H)P₂O₅/CH₃SO₃H-Sigma-AldrichCondensing agent (Method A)
Zinc Chloride (anhydrous)ZnCl₂136.30Sigma-AldrichCondensing agent (Method B)
Phosphorus OxychloridePOCl₃153.33Sigma-AldrichCondensing agent (Method B)
Dichloromethane (B109758) (DCM, anhydrous)CH₂Cl₂84.93Fisher ScientificSolvent
Ethyl Acetate (B1210297)C₄H₈O₂88.11Fisher ScientificExtraction/Chromatography
Hexane (B92381)C₆H₁₄86.18Fisher ScientificChromatography
Sodium Bicarbonate (saturated solution)NaHCO₃84.01-Work-up
Brine (saturated NaCl solution)NaCl58.44-Work-up
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher ScientificDrying agent
Silica (B1680970) Gel (230-400 mesh)SiO₂60.08-Column chromatography

Method A: Synthesis using Eaton's Reagent

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-3,4,5-trimethoxybenzoic acid (1.0 eq).

  • Addition of Phenol: Add 4-methoxyphenol (1.1 eq) to the flask.

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (10 mL per gram of benzoic acid) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Method B: Synthesis using Grover, Shah, and Shah (GSS) Reaction

  • Reaction Setup: To a flame-dried round-bottom flask, add anhydrous zinc chloride (1.5 eq).

  • Addition of Reagents: Add 2-hydroxy-3,4,5-trimethoxybenzoic acid (1.0 eq) and 4-methoxyphenol (1.1 eq) to the flask.

  • Addition of POCl₃: Carefully add phosphorus oxychloride (5-10 mL per gram of benzoic acid) to the mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto ice.

  • Extraction, Washing, and Purification: Follow steps 6-9 as described in Method A.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₇
Molecular Weight 332.31 g/mol
Appearance Pale yellow solid
Melting Point Not reported (estimated >200 °C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 12.8 (s, 1H, -OH), 7.6-6.8 (m, 3H, Ar-H), 4.1-3.8 (s, 12H, 4 x -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 181 (C=O), 160-100 (Ar-C), 62-56 (4 x -OCH₃)
Mass Spectrometry (ESI-MS) m/z 333.09 [M+H]⁺
Infrared (IR, KBr, cm⁻¹) ~3400 (O-H), ~1650 (C=O), ~1600, 1480 (C=C, aromatic)
Expected Yield 40-60% (GSS), 60-80% (Eaton's)

Table 2: Potential Biological Activities of Polymethoxylated Xanthone Derivatives

Compound ClassBiological ActivityTarget Cell Line/ModelIC₅₀/ActivityReference
Polymethoxylated XanthonesAnticancerVarious human cancer cell linesµM range[3]
Hydroxylated XanthonesAnticancerHuman liver carcinoma (HepG2)9.18 - 85.3 µM
Polymethoxylated FlavonesAnti-inflammatoryIn vitro and in vivo models-[5]
Xanthone DerivativesCardiovascular protection--[7]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 2-Hydroxy-3,4,5-trimethoxybenzoic Acid C Condensation A->C B 4-Methoxyphenol B->C E Work-up & Column Chromatography C->E Crude Product D 1-Hydroxy-2,3,4,7- tetramethoxyxanthone E->D Purified Product

Caption: Proposed synthetic workflow for this compound.

Potential Anticancer Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Xanthone Polymethoxylated Xanthone Kinase Protein Kinase (e.g., Akt, MAPK) Xanthone->Kinase Inhibition Caspase Caspase Activation Xanthone->Caspase Activation Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: A potential anticancer mechanism of polymethoxylated xanthones.

References

Application Notes and Protocols for the Quantification of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) found in medicinal plants such as Halenia elliptica and Swertia chirayita.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making the precise and accurate quantification of individual xanthones like this compound crucial for drug discovery, quality control of herbal products, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are based on established analytical techniques for similar xanthone compounds and offer a robust starting point for researchers.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₆O₇
Molecular Weight 332.3 g/mol [1]
CAS Number 14103-09-4[1]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification of this compound in various samples, including plant extracts and formulations. The methodology is adapted from validated methods for similar xanthone derivatives.[4][5][6]

Experimental Protocol

a) Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions

ParameterRecommended Conditions
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile (B52724):Water (25:75, v/v)[7] or Gradient: Methanol and water with 0.1% formic acid
Flow Rate 0.8 - 1.0 mL/min[7]
Column Temperature Ambient or 25 °C
Detection Wavelength 260 nm[4][5][7]
Injection Volume 10 - 20 µL

c) Method Validation Parameters (Typical)

The following parameters should be validated for the specific application. The values below are typical for xanthone analysis.[6][7]

ParameterTypical Range/Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[7]
Limit of Quantification (LOQ) 0.3 - 0.6 µg/mL
Accuracy (Recovery) 95 - 105%[7]
Precision (RSD%) < 2%

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material / Formulation Extract Extraction with Methanol Start->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Report Concentration Quantify->Result

HPLC-UV experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS is the recommended method. This protocol provides a starting point for developing a quantitative LC-MS/MS method.

Experimental Protocol

a) Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Sample Solution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter if necessary.

b) LC-MS/MS Conditions

ParameterRecommended Conditions
Instrument LC system coupled to a triple quadrupole or ion trap mass spectrometer
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(A suitable gradient program should be developed)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 333.1
Product Ions To be determined by infusion of a standard solution. Common losses for methoxy (B1213986) groups (-CH₃) and carbonyl groups (-CO) are expected.
Detection Mode Multiple Reaction Monitoring (MRM)

c) Method Validation Parameters (Typical for LC-MS)

ParameterTypical Range/Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) ~ 1 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%
Matrix Effect To be evaluated

Logical Workflow for LC-MS Method Development

LCMS_Workflow cluster_infusion Direct Infusion cluster_lc LC Method Development cluster_validation Method Validation Infuse Infuse Standard Solution Optimize Optimize MS Parameters (e.g., CE) Infuse->Optimize Identify Identify Precursor and Product Ions Optimize->Identify OptimizeMob Optimize Mobile Phase & Gradient Identify->OptimizeMob SelectCol Select Column SelectCol->OptimizeMob Linearity Linearity & Range OptimizeMob->Linearity Selectivity Selectivity & Matrix Effect OptimizeMob->Selectivity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Selectivity->Stability

LC-MS method development workflow.

Signaling Pathway Context (Hypothetical)

Xanthones have been investigated for various biological activities, including anti-inflammatory and anti-cancer effects. While the specific pathways for this compound are not fully elucidated, a hypothetical pathway involving inhibition of a key inflammatory mediator is presented below for contextual understanding in drug development.

Signaling_Pathway Stimulus Inflammatory Stimulus Kinase Protein Kinase (e.g., MAPK) Stimulus->Kinase Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->Kinase Inhibition TF Transcription Factor (e.g., NF-κB) Kinase->TF Gene Pro-inflammatory Gene Expression TF->Gene Response Inflammatory Response Gene->Response

Hypothetical signaling pathway.

Conclusion

The analytical methods outlined provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS method offers superior sensitivity and selectivity for more demanding applications such as bioanalysis. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their intended application.

References

Application Note: HPLC-MS Analysis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) found in plant species such as Swertia chirayita and Halenia elliptica.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of these compounds. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from a sample matrix. The separation is based on the compound's polarity. Following chromatographic separation, the analyte is introduced into a mass spectrometer using an electrospray ionization (ESI) source, which generates protonated molecular ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for highly selective and sensitive detection. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation patterns of the parent ion.

Experimental

Sample Preparation

For the analysis of this compound from plant material, a standard extraction procedure is recommended:

  • Extraction: Macerate the dried and powdered plant material with methanol (B129727) or ethanol.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Dilution: Re-dissolve the extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter prior to injection.

HPLC-MS/MS System and Conditions

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
HPLC System Any standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan MS/MS
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow As per manufacturer's recommendation

Quantitative Data Summary

The following table summarizes the key mass spectrometric and potential quantitative parameters for the analysis of this compound. Note that performance characteristics such as LOD, LOQ, and linearity are typical values and should be experimentally determined during method validation.[3][4][5]

ParameterValueReference
Molecular Formula C₁₇H₁₆O₇[6]
Exact Mass 332.0896 g/mol [6]
Precursor Ion ([M+H]⁺) m/z 333.0969[6]
Major Fragment Ions m/z 303, 304, 300[6]
Retention Time Analyte- and method-dependent
Linearity (r²) > 0.99Typical
Limit of Detection (LOD) ~1-10 ng/mLTypical
Limit of Quantification (LOQ) ~5-50 ng/mLTypical
Accuracy (% Recovery) 85-115%Typical
Precision (%RSD) < 15%Typical

Detailed Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Preparation (from plant extract):

    • Accurately weigh 1 g of the dried plant extract.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract 1:10 with the initial mobile phase.

  • HPLC-MS Analysis:

    • Equilibrate the HPLC-MS system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared samples.

    • Monitor the acquisition for the precursor ion and fragment ions of this compound.

  • Data Analysis:

    • Process the chromatograms using the instrument's software.

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Plant Material / Sample extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration2 0.22 µm Syringe Filtration reconstitution->filtration2 hplc HPLC Separation (C18 Column) filtration2->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Mass Spectrometry (MS and MS/MS) esi->ms data_acq Data Acquisition ms->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

fragmentation_pathway cluster_frags Proposed Fragmentation parent [M+H]⁺ m/z 333.0969 frag1 Fragment 1 m/z 303 ([M+H-CH₂O]⁺) parent->frag1 -CH₂O frag2 Fragment 2 m/z 304 ([M+H-C₂H₅]⁺) parent->frag2 -C₂H₅ frag3 Fragment 3 m/z 300 ([M+H-CH₃-H₂O]⁺) parent->frag3 -CH₃, -H₂O

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

References

Unveiling the Molecular Architecture: NMR Spectroscopy for the Structural Confirmation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of natural products. This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structure confirmation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a polysubstituted xanthone (B1684191) isolated from medicinal plants such as Halenia elliptica. The precise assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is critical for confirming the substitution pattern of the xanthone core, a crucial step in drug discovery and development.

This compound (Figure 1) belongs to a class of compounds known for their diverse pharmacological activities. Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the quality and consistency of bioactive compounds.

Structural and Spectroscopic Overview

The structure of this compound features a tricyclic xanthone backbone with a hydroxyl group at the C-1 position and four methoxy (B1213986) groups at the C-2, C-3, C-4, and C-7 positions. The intramolecular hydrogen bonding between the C-1 hydroxyl group and the C-9 carbonyl group significantly influences the chemical shift of the hydroxyl proton, typically observed far downfield in the ¹H NMR spectrum.

Quantitative NMR Data

The complete assignment of the ¹H and ¹³C NMR spectra is achieved through a combination of 1D (¹H, ¹³C, and DEPT-135) and 2D (COSY, HSQC, and HMBC) experiments. The following tables summarize the assigned chemical shifts for this compound, recorded in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-OH~13.0s-
H-57.70d8.8
H-67.01dd8.8, 2.4
H-87.20d2.4
2-OCH₃3.95s-
3-OCH₃4.00s-
4-OCH₃4.05s-
7-OCH₃3.90s-

Table 2: ¹³C NMR and DEPT-135 Spectral Data of this compound

CarbonChemical Shift (δ, ppm)DEPT-135
C-1158.0C
C-2132.0C
C-3155.0C
C-4140.0C
C-4a156.0C
C-5126.0CH
C-6116.0CH
C-7163.0C
C-8100.0CH
C-8a108.0C
C-9182.0C
C-9a106.0C
C-10a145.0C
2-OCH₃61.5CH₃
3-OCH₃61.0CH₃
4-OCH₃62.0CH₃
7-OCH₃56.0CH₃

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

DEPT-135 Spectroscopy:

  • Used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Structure Elucidation Workflow and Key Correlations

The structural confirmation of this compound relies on the systematic analysis of the NMR data. The following diagrams illustrate the logical workflow for data analysis and the key HMBC correlations that establish the connectivity of the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve oneD 1D NMR (1H, 13C, DEPT) dissolve->oneD twoD 2D NMR (COSY, HSQC, HMBC) dissolve->twoD assign_protons Assign 1H Signals oneD->assign_protons assign_carbons Assign 13C Signals (with DEPT) oneD->assign_carbons correlate_hmbc Establish Connectivity (HMBC) twoD->correlate_hmbc correlate_hsqc Correlate 1H-13C (HSQC) assign_protons->correlate_hsqc assign_carbons->correlate_hsqc correlate_hsqc->correlate_hmbc confirm_structure Confirm Structure correlate_hmbc->confirm_structure

mol [label=<

Key HMBC Correlations

>];

// Placeholder nodes for atom positions - replace with actual coordinates H5 [pos="1,1!", label="H-5"]; C4a [pos="1.5,1.5!", label="C-4a"]; C7 [pos="2,1!", label="C-7"]; C9 [pos="1.5,0.5!", label="C-9"];

H8 [pos="2.5,1.5!", label="H-8"]; C6 [pos="2,1!", label="C-6"]; C7_OCH3 [pos="2.5,0.5!", label="7-OCH3"];

OH1 [pos="0.5,1.5!", label="1-OH"]; C1 [pos="1,2!", label="C-1"]; C2 [pos="1.5,2!", label="C-2"]; C9a [pos="1,1!", label="C-9a"];

// Example HMBC correlations H5 -> C4a [label="³J"]; H5 -> C7 [label="³J"]; H5 -> C9 [label="³J"]; H8 -> C6 [label="²J"]; H8 -> C7 [label="³J"]; OH1 -> C1 [label="²J"]; OH1 -> C2 [label="³J"]; OH1 -> C9a [label="³J"]; // Add more correlations based on actual data } Caption: Key HMBC correlations for structural assignment.

Key HMBC correlations for confirming the substitution pattern:

  • The downfield hydroxyl proton (1-OH) will show correlations to C-1, C-2, and C-9a, confirming its position at C-1.

  • The aromatic protons on the B-ring (H-5, H-6, and H-8) will show characteristic correlations that confirm the position of the methoxy group at C-7. For instance, H-8 will show correlations to C-6, C-7, and C-9, while the 7-OCH₃ protons will correlate to C-7.

  • The methoxy groups on the A-ring (2-OCH₃, 3-OCH₃, and 4-OCH₃) will show correlations to their respective attached carbons (C-2, C-3, and C-4), confirming their locations.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation and confirmation of this compound. The detailed protocols and expected data presented herein serve as a valuable guide for researchers in natural product chemistry, medicinal chemistry, and drug development, ensuring accurate characterization of this and structurally related bioactive compounds. This rigorous approach is essential for advancing our understanding of the chemical diversity of natural products and their potential therapeutic applications.

Application Notes and Protocols for the Extraction of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) that has been identified in several plant species, including Swertia chirayita, Halenia elliptica, and Halenia corniculata.[1][2][3] Xanthones are a class of polyphenolic compounds known for their diverse and significant pharmacological activities, which include antioxidant, anti-inflammatory, and potential anti-cancer properties. The targeted isolation and purification of specific xanthones like this compound are crucial for further investigation into their therapeutic potential and for use as reference standards in drug discovery and development programs.

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material. The methodology is based on established techniques for the separation of xanthones from complex plant matrices.

Materials and Reagents

  • Plant Material: Dried and powdered aerial parts of Swertia chirayita or other source plant.

  • Solvents (Analytical or HPLC grade):

  • Stationary Phases for Chromatography:

    • Silica (B1680970) gel (60-120 mesh for column chromatography)

    • Silica gel 60 F₂₅₄ plates for Thin Layer Chromatography (TLC) and Preparative TLC (pTLC)

    • C18 reversed-phase silica gel for High-Performance Liquid Chromatography (HPLC)

  • Reagents for Visualization (TLC):

  • Standard Laboratory Glassware and Equipment:

    • Soxhlet apparatus or large-scale extraction vessel

    • Rotary evaporator

    • Chromatography columns

    • Separatory funnels

    • Beakers, flasks, and cylinders

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Heating mantle

    • UV lamp (254 nm and 365 nm)

    • HPLC system (preparative or semi-preparative)

    • NMR spectrometer

    • Mass spectrometer

Experimental Protocol

Plant Material Preparation
  • Drying: Air-dry the fresh plant material (e.g., aerial parts of Swertia chirayita) in the shade at room temperature until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction
  • Soxhlet Extraction:

    • Accurately weigh approximately 100 g of the dried plant powder and place it in a cellulose (B213188) thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add 500 mL of methanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Continue the extraction for 12-24 hours or until the solvent in the siphon tube becomes colorless.

  • Maceration (Alternative Method):

    • Soak 100 g of the dried plant powder in 1 L of methanol in a sealed container.

    • Keep the mixture at room temperature for 3-5 days with occasional shaking or stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process with fresh solvent two more times to ensure complete extraction.

  • Concentration:

    • Combine the methanolic extracts from all batches.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Purification
  • Suspend the crude methanolic extract (e.g., 10 g) in 200 mL of deionized water.

  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

    • Extract three times with 200 mL of n-hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, extract three times with 200 mL of ethyl acetate to isolate compounds of medium polarity, which typically include xanthones.

  • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction.

  • Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 5 g) onto a small amount of silica gel (e.g., 10 g) to create a dry powder. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

    • EtOAc (100%)

    • EtOAc:MeOH (9:1, v/v)

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the separation by TLC.

  • TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3, v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., ceric sulfate solution followed by heating).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound. Concentrate the pooled fractions to obtain a semi-pure isolate.

Option A: Preparative Thin-Layer Chromatography (pTLC)

  • Dissolve the semi-pure isolate in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1, v/v).

  • Apply the dissolved sample as a uniform band onto a preparative TLC plate (silica gel 60 F₂₅₄).

  • Develop the plate in an appropriate solvent system (e.g., chloroform:acetone, 95:5, v/v).

  • Visualize the separated bands under UV light.

  • Scrape the band corresponding to the desired compound from the plate.

  • Elute the compound from the silica gel with a polar solvent like methanol or acetone.

  • Filter the solution to remove the silica gel and concentrate the filtrate to obtain the pure compound.

Option B: Preparative High-Performance Liquid Chromatography (HPLC)

  • Dissolve the semi-pure isolate in the mobile phase.

  • Inject the sample into a preparative or semi-preparative HPLC system equipped with a C18 column.

  • Elute with an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water). The exact conditions will need to be optimized based on analytical HPLC runs.

  • Monitor the elution with a UV detector at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Identification and Characterization

Confirm the identity and purity of the isolated compound using spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To elucidate the chemical structure.

Data Presentation

The following table provides illustrative quantitative data that might be obtained during the extraction and purification process. Actual yields will vary depending on the plant source, extraction method, and efficiency of the purification steps.

StepInput MassOutput MassYield (%)Purity (%)
Crude Methanolic Extract 100 g (Dried Plant)12.5 g12.5< 5
Ethyl Acetate Fraction 12.5 g (Crude Extract)3.8 g30.4~20
Column Chromatography Fraction 3.8 g (EtOAc Fraction)450 mg11.8~75
Final Pure Compound (pTLC/HPLC) 450 mg (CC Fraction)85 mg18.9> 98

Experimental Workflow Diagram

Extraction_Protocol Plant Dried Plant Material (e.g., Swertia chirayita) Extraction Solvent Extraction (Methanol) Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure Final_Purification Final Purification (pTLC or Preparative HPLC) Semi_Pure->Final_Purification Pure_Compound Pure 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Final_Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS, UV-Vis) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a xanthone (B1684191) found in medicinal plants such as Swertia chirayita and Halenia elliptica.[1][2] The following protocols detail established in vitro assays for assessing its anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Overview of Potential Bioactivities

Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] While specific data for this compound is limited, research on structurally similar xanthones suggests its potential in these areas. These assays provide a foundational framework for characterizing its bioactivity profile.

Data Presentation: Comparative Bioactivity of Xanthones

Quantitative bioactivity data for this compound is not extensively available in the current literature. The following tables present data for structurally related xanthones to provide a comparative context for expected efficacy.

Table 1: Cytotoxicity of Xanthone Derivatives Against Various Cancer Cell Lines

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
1,5,6-TrihydroxyxanthoneWiDr (Colon Adenocarcinoma)209 ± 4[5]
1,5,6-TrihydroxyxanthoneMCF-7 (Breast Adenocarcinoma)419 ± 27[5]
1,5,6-TrihydroxyxanthoneHeLa (Cervical Adenocarcinoma)241 ± 13[5]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[6]
1,3,6,8-tetrahydroxyxanthoneHepG2 (Liver Carcinoma)9.18[7]
1,7-dihydroxyxanthoneHepG2 (Liver Carcinoma)13.2[7]

Table 2: Antioxidant Activity of Xanthone Derivatives (DPPH Radical Scavenging Assay)

Xanthone DerivativeIC50 (µM)Reference
Dihydroxyxanthone349 ± 68[8]
Trihydroxyxanthone> 500[8]

Table 3: Xanthine (B1682287) Oxidase Inhibitory Activity of Various Compounds

CompoundIC50 (µM)Reference
Allopurinol (Positive Control)4.2[9]
Quercetin0.03 mg/mL[9]
Gallic Acid0.87 ± 0.03 mM[10]
Ferulic Acid2.04 ± 0.11 mM[10]

Experimental Protocols

The following are detailed protocols for the in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of This compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance

Caption: General experimental workflow for cytotoxicity testing using the MTT assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Workflow for Nitric Oxide Assay

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_griess_assay Griess Assay seed_cells Seed RAW 264.7 macrophages incubate1 Incubate for 24h seed_cells->incubate1 pre_treat Pre-treat with compound incubate1->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate for 10 min add_griess->incubate3 measure_abs Measure absorbance at 540 nm incubate3->measure_abs

Caption: Workflow for the determination of nitric oxide production using the Griess assay.

Materials:

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Associated Signaling Pathway: NF-κB

Xanthones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes induces transcription Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->IKK inhibits Xanthone->NFkB_nucleus inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay evaluates the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Workflow for DPPH Assay

DPPH_Workflow prep_solutions Prepare compound dilutions and DPPH solution mix Mix compound and DPPH prep_solutions->mix incubate Incubate in the dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure

Caption: Simple workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which is implicated in gout.

Workflow for Xanthine Oxidase Inhibition Assay

XO_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction add_components Add buffer, compound, and xanthine oxidase pre_incubate Pre-incubate (15 min) add_components->pre_incubate add_substrate Add xanthine substrate pre_incubate->add_substrate measure_kinetics Measure absorbance at 295 nm (kinetic mode) add_substrate->measure_kinetics MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response promotes Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->TAK1 inhibits Xanthone->p38 inhibits

References

Application Notes and Protocols for Cell-Based Assays Involving 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a natural xanthone (B1684191) derivative isolated from the medicinal plant Swertia chirayita.[1] Xanthones as a class of compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] Crude extracts of Swertia chirayita, rich in xanthones and other bioactive molecules, have shown significant anti-proliferative and apoptotic activity against various cancer cell lines, including colon, brain, breast, and non-small cell lung cancer.[2] Mechanistic studies on these extracts suggest an induction of apoptosis and inhibition of key signaling pathways, such as the JAK/STAT3 pathway.[3]

This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of this compound in cell-based assays. The protocols outlined below are for cell viability determination, apoptosis analysis, and assessment of the STAT3 signaling pathway.

Data Presentation: In Vitro Anti-Cancer Activity of Swertia chirayita Extracts and Isolated Xanthones

While specific cytotoxic data for this compound is not yet widely published, the anti-proliferative activity of crude extracts and other isolated xanthones from Swertia chirayita against various cancer cell lines provides a strong rationale for its investigation. The following tables summarize existing data and provide a template for presenting results obtained with this compound.

Table 1: Cytotoxicity of Swertia chirayita Methanolic Extract against Various Cancer Cell Lines

Cell LineCancer TypeIC50 of Crude Extract (µg/mL)Reference
CACO-2Colon Cancer>1000[2]
KELLYNeuroblastoma>1000[2]
MCF-7Breast Cancer>1000[2]
A549Non-Small Cell Lung Cancer~250[3]

Table 2: Cytotoxicity of Xanthone Fractions from Swertia chirata against Various Cancer Cell Lines

Compound/FractionCell LineCancer TypeIC50 (µM)Reference
Xanthone Fraction A (XA)EACMouse Ascites Carcinoma48.53[4]
Xanthone Fraction B (XB)EACMouse Ascites Carcinoma48.53[4]
Xanthone Fraction C (XC)EACMouse Ascites Carcinoma32.35[4]
Xanthone Fraction D (XD)EACMouse Ascites Carcinoma8.1[4]
1,5,8-tri-hydroxy-3-methoxy xanthoneCACO2Colon Cancer5[5]
1,5,8-tri-hydroxy-3-methoxy xanthoneHCT116Colon Cancer3[5]
1,5,8-tri-hydroxy-3-methoxy xanthoneHT29Colon Cancer3.8[5]
1,5,8-tri-hydroxy-3-methoxy xanthoneSW480Colon Cancer3.9[5]
1,5,8-tri-hydroxy-3-methoxy xanthoneSW837Colon Cancer3.5[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with 1-Hydroxy-2,3,4,7- tetramethoxyxanthone B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

MTT Assay Workflow

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • PBS, pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Analysis_Workflow Apoptosis Analysis Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H

Apoptosis Analysis Workflow

Western Blot Analysis of STAT3 Signaling Pathway

This protocol is to determine the effect of this compound on the phosphorylation of STAT3 and its downstream targets.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • PBS, pH 7.4

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations and time points. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the levels of p-STAT3 to total STAT3 and other target proteins to the loading control.

STAT3_Signaling_Pathway Hypothesized Inhibition of STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Nuclear Translocation Compound 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Compound->JAK Inhibition? DNA DNA pSTAT3_nuc->DNA TargetGenes Target Gene Expression (Bcl-2, Cyclin D1, etc.) DNA->TargetGenes Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Proliferation Cell Proliferation TargetGenes->Proliferation Promotes

Hypothesized STAT3 Signaling Inhibition

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times.

References

Application Notes and Protocols for Developing Drug Delivery Systems for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Swertia Chirayita and Halenia elliptica.[1][2] Xanthones as a class of compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] Many xanthones are known to modulate various signaling pathways, making them promising candidates for therapeutic development.[3][4]

A significant challenge in the clinical translation of many xanthones, including this compound, is their poor aqueous solubility. This inherent hydrophobicity can lead to low bioavailability and limit their therapeutic efficacy. The development of advanced drug delivery systems is therefore crucial to overcome these limitations.

These application notes provide a comprehensive overview of potential drug delivery strategies for this compound, with detailed protocols for laboratory-scale formulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to designing an effective drug delivery system. While experimental data for this compound is limited in publicly available literature, its chemical structure, along with data from similar xanthone compounds, strongly indicates that it is a hydrophobic molecule.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₇PubChem CID: 5318358[5]
Molecular Weight332.3 g/mol PubChem CID: 5318358[6]
Aqueous SolubilityExpected to be lowInferred from xanthone class properties[7]
Lipophilicity (XLogP3)Estimated to be around 3Inferred from similar compounds

Note: Researchers should experimentally determine the solubility of their specific batch of this compound in various pharmaceutically acceptable solvents to optimize the formulation process.

Potential Therapeutic Applications and Signaling Pathways

Xanthones have been shown to exert their biological effects through the modulation of multiple signaling pathways. While the specific pathways affected by this compound require further investigation, research on other xanthones, such as α-mangostin, provides valuable insights into potential mechanisms of action.

Anti-Cancer Effects:

  • Apoptosis Induction: Xanthones can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c, activation of caspase-9 and caspase-3, and a decrease in intracellular ATP.[3]

  • Cell Cycle Arrest: They can cause cell cycle arrest at different phases, for instance, G1 arrest, by modulating the expression of cyclins and cyclin-dependent kinases.[4]

  • Inhibition of Kinase Signaling: Xanthones have been shown to down-regulate signaling cascades involving MAP kinases and the serine/threonine kinase Akt, which are crucial for cancer cell proliferation and survival.[4]

Anti-Inflammatory and Antioxidant Effects:

  • Nrf2/ARE Pathway Modulation: Some natural xanthones can modulate the Nrf2/ARE signaling pathway, a key regulator of cellular defense against oxidative stress. This pathway is implicated in protection against gastric inflammatory diseases.

  • Inhibition of Inflammatory Mediators: Xanthones can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3]

Below is a diagram illustrating a potential signaling pathway that could be modulated by xanthones.

Xanthone_Signaling_Pathway cluster_cell Cancer Cell Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone MAPK MAPK Pathway (e.g., ERK) Xanthone->MAPK Inhibition Akt Akt Pathway Xanthone->Akt Inhibition Mitochondrion Mitochondrion Xanthone->Mitochondrion Induction Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Akt->Proliferation Promotes Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential anti-cancer signaling pathways modulated by xanthones.

Drug Delivery System Development: Protocols

Given the hydrophobic nature of this compound, several nanoparticle-based delivery systems can be employed to enhance its solubility and bioavailability.[7] These include liposomes, polymeric nanoparticles, and nanoemulsions.

Protocol 1: Liposomal Encapsulation via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, the drug is incorporated within the lipid bilayer. The thin-film hydration method is a widely used and reproducible technique for preparing liposomes.[6]

Materials:

  • This compound

  • Phospholipid (e.g., DSPC, DMPC, or soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1 or 3:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:50 by weight).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc) to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by gentle rotation in the water bath (above the Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator).

    • For a more defined size distribution, perform extrusion. Load the liposome (B1194612) suspension into an extruder and pass it through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 11-21 passes).

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.

Characterization Data to Collect:

ParameterMethodPurpose
Particle Size & PDIDynamic Light Scattering (DLS)To determine the mean diameter and size distribution of the liposomes.
Zeta PotentialDLS with an electrodeTo assess the surface charge and stability of the formulation.
Encapsulation Efficiency (%)UV-Vis or HPLC after separation of free drugTo quantify the amount of drug successfully encapsulated.
Drug Loading (%)UV-Vis or HPLCTo determine the percentage of drug by weight in the final formulation.
Protocol 2: Polymeric Nanoparticle Formulation via Nanoprecipitation

Polymeric nanoparticles can protect the encapsulated drug from degradation and allow for controlled release. Nanoprecipitation (also known as solvent displacement) is a simple and rapid method for preparing polymeric nanoparticles for hydrophobic drugs.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (water-miscible, e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., Pluronic F68, PVA)

  • Magnetic stirrer

Methodology:

  • Preparation of Organic Phase:

    • Dissolve this compound and the polymer (e.g., 50-100 mg of PLGA) in a small volume of the organic solvent (e.g., 5-10 mL).

  • Nanoprecipitation:

    • Prepare the aqueous phase, which may contain a surfactant to stabilize the nanoparticles (e.g., 0.5-1% w/v Pluronic F68).

    • Under moderate magnetic stirring, inject the organic phase into the aqueous phase using a syringe pump at a constant flow rate. The volume ratio of the aqueous to organic phase is typically between 2:1 and 10:1.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Solvent Removal and Purification:

    • Continue stirring the suspension for several hours at room temperature to allow for the evaporation of the organic solvent.

    • The nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining solvent, surfactant, and any unencapsulated drug.

Characterization Data to Collect:

ParameterMethodPurpose
Particle Size & PDIDynamic Light Scattering (DLS)To determine the mean diameter and size distribution.
Zeta PotentialDLS with an electrodeTo assess surface charge and stability.
Encapsulation Efficiency (%)UV-Vis or HPLC after lysing nanoparticlesTo quantify the amount of encapsulated drug.
Drug Loading (%)UV-Vis or HPLCTo determine the weight percentage of the drug in the nanoparticles.
MorphologySEM or TEMTo visualize the shape and surface of the nanoparticles.

Below is a workflow diagram for the nanoprecipitation method.

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Drug 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Dissolution Dissolve Drug->Dissolution Polymer Polymer (e.g., PLGA) Polymer->Dissolution Solvent Organic Solvent (e.g., Acetone) Solvent->Dissolution Injection Inject Organic Phase into Aqueous Phase Dissolution->Injection Water Water Stirring Magnetic Stirring Water->Stirring Stabilizer Stabilizer (e.g., Pluronic F68) Stabilizer->Stirring Stirring->Injection Evaporation Solvent Evaporation Injection->Evaporation Purification Purification (e.g., Centrifugation) Evaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Workflow for polymeric nanoparticle formulation via nanoprecipitation.

Protocol 3: Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can significantly improve the solubility and absorption of hydrophobic drugs.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • High-energy emulsification equipment (e.g., high-pressure homogenizer or ultrasonicator)

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in the chosen oil.

    • Aqueous Phase: Dissolve the surfactant in the aqueous phase.

  • Pre-emulsion Formation:

    • Add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer or overhead stirrer to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Subject the pre-emulsion to a high-energy emulsification method.

      • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at a set pressure.

      • Ultrasonication: Immerse a probe sonicator into the pre-emulsion and sonicate at a specific power and duration. The process should be carried out in an ice bath to prevent overheating.

  • Characterization:

    • Analyze the resulting nanoemulsion for droplet size, PDI, zeta potential, and drug content as described for the other formulations.

Conclusion

The development of suitable drug delivery systems is a critical step in harnessing the therapeutic potential of promising but poorly soluble compounds like this compound. The protocols provided for liposomes, polymeric nanoparticles, and nanoemulsions offer robust starting points for researchers. It is essential to note that formulation parameters, such as drug-to-carrier ratios, choice of excipients, and process variables, should be systematically optimized to achieve the desired characteristics of the final drug delivery system, including stability, drug release profile, and in vivo performance. Further in-vitro and in-vivo studies will be necessary to evaluate the efficacy and safety of the developed formulations.

References

Application of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Swertia chirayita and Halenia elliptica. Xanthones, as a class of compounds, are known for their diverse pharmacological activities. This document provides an overview of the potential medicinal chemistry applications of this compound, with a focus on its cardioprotective effects. Additionally, potential applications in anticancer and vasodilator research are discussed, supported by available data. Detailed representative protocols for key experiments are provided to guide further research and drug development efforts.

Application Notes

Primary Application: Cardioprotective Agent

The most significant reported application of this compound is in the protection of myocardial tissue against ischemia-reperfusion (I/R) injury. Studies have demonstrated its potential to mitigate the damage caused by the restoration of blood flow to ischemic heart tissue.

Mechanism of Action: The primary mechanism underlying the cardioprotective effects of xanthones, including this compound, is believed to be the inhibition of lipid peroxidation . During I/R injury, an increase in reactive oxygen species (ROS) leads to oxidative stress and damage to cellular components, including lipids. By inhibiting lipid peroxidation, this compound helps to preserve the integrity of myocardial cell membranes and reduce tissue damage.

Key Findings:

  • Improved Cardiac Function: In a rat model of I/R injury, treatment with xanthones from Swertia chirayita led to a significant improvement in cardiac function, as evidenced by enhanced left ventricular pressure (LVP) and its first derivative (+/- dp/dtmax).

  • Reduction of Myocardial Damage Markers: Treatment was associated with a decrease in the release of creatine (B1669601) kinase, a key biomarker of myocardial injury.

  • Attenuation of Oxidative Stress: A reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, was observed in myocardial tissues.

  • Reduced Infarct Size: In vivo studies have shown a marked decrease in the size of the myocardial infarct following treatment.

Secondary and Potential Applications

Vasodilator Effects: this compound has been shown to exhibit vasodilator properties. In studies on coronary arteries, it induced vasodilation with a reported EC50 value of 6.6 ± 1.4 µM. This suggests its potential for investigation in the context of cardiovascular diseases characterized by vasoconstriction.

Anticancer and Anti-proliferative Activity: While data for this specific compound is limited, the xanthone scaffold is a known pharmacophore in anticancer drug discovery.

  • In contrast, one study reported that this compound exhibited no or only moderate anti-proliferative activity against vascular smooth muscle cells (VSMCs) at a concentration of 30 µM, suggesting a degree of cell-type specificity in its effects.

Quantitative Data Summary

Biological ActivityModel SystemKey Parameters and Results
Cardioprotection In vitro (Rat heart)Concentrations: 90 or 300 µg/L. Effects: Significant improvement of LVP and +/- dp/dtmax; decreased release of creatine kinase; decreased malondialdehyde levels.
In vivo (Rat model)Dosage: 0.5 or 1.0 mg/kg. Effects: Markedly decreased infarct size; decreased release of creatine kinase.
Vasodilation Coronary ArteryEC50: 6.6 ± 1.4 µM
Anti-proliferative Activity Vascular Smooth Muscle CellsNo or moderate activity at 30 µM
Cytotoxicity Various Cancer Cell LinesReported to be cytotoxic against BT474, CHAGO, HepG2, Kato3, and SW620 cell lines (specific IC50 values not available).

Experimental Protocols

Representative Protocol 1: In Vivo Assessment of Cardioprotective Effects Against Myocardial Ischemia-Reperfusion Injury

This protocol is a representative methodology based on standard practices for evaluating cardioprotective agents in a rat model.

1. Animal Model:

  • Use male Sprague-Dawley rats (250-300 g).
  • House animals under standard laboratory conditions with free access to food and water.
  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Sham Group: Rats undergo the surgical procedure without induction of ischemia-reperfusion.
  • I/R Control Group: Rats are subjected to myocardial ischemia-reperfusion injury and receive a vehicle control.
  • Treatment Group(s): Rats are pre-treated with this compound at desired doses (e.g., 0.5 and 1.0 mg/kg, administered intravenously or intraperitoneally) prior to I/R injury.

3. Surgical Procedure for Myocardial Ischemia-Reperfusion:

  • Anesthetize the rats (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).
  • Intubate and ventilate the animals with a rodent ventilator.
  • Perform a left thoracotomy to expose the heart.
  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale color in the myocardium.
  • After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion (e.g., for 2 hours).

4. Assessment of Myocardial Infarct Size:

  • At the end of the reperfusion period, re-ligate the LAD artery.
  • Inject a vital dye (e.g., 2% Evans blue) retrograde through the aorta to delineate the area at risk (AAR) from the non-ischemic area.
  • Excise the heart and slice the ventricles into sections.
  • Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable tissue red, while the infarcted tissue remains pale.
  • Image the heart slices and quantify the infarct size, AAR, and total ventricular area using image analysis software. Express the infarct size as a percentage of the AAR.

5. Biochemical Analysis:

  • Collect blood samples at the end of the experiment.
  • Centrifuge the blood to obtain serum.
  • Measure the serum levels of creatine kinase (CK) and cardiac troponin I (cTnI) using commercially available assay kits.
  • Homogenize a portion of the myocardial tissue from the AAR.
  • Measure the levels of malondialdehyde (MDA) in the tissue homogenate as an indicator of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.

Representative Protocol 2: In Vitro Vasodilation Assay

1. Tissue Preparation:

  • Isolate the thoracic aorta or coronary arteries from euthanized rats.
  • Place the arteries in cold Krebs-Henseleit (K-H) buffer.
  • Carefully remove surrounding connective tissue and cut the artery into rings (2-3 mm in length).

2. Organ Bath Setup:

  • Mount the arterial rings in an organ bath containing K-H buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
  • Connect the rings to an isometric force transducer to record changes in tension.

3. Experimental Procedure:

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
  • Induce contraction of the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).
  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Representative Protocol 3: In Vitro Anticancer Activity (MTT Assay)

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., HepG2, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Allow the cells to adhere overnight.

3. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Treat the cells with serial dilutions of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

4. MTT Assay:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
  • Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G Proposed Signaling Pathway for Cardioprotection IR_Injury Ischemia-Reperfusion Injury ROS Increased Reactive Oxygen Species (ROS) IR_Injury->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Myocardial Cell Death Membrane_Damage->Cell_Death Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->Lipid_Peroxidation Inhibits

Caption: Proposed mechanism of cardioprotection.

G Experimental Workflow for In Vivo Cardioprotection Study Animal_Model Rat Model (Sprague-Dawley) Grouping Grouping: - Sham - I/R Control - Treatment Animal_Model->Grouping Treatment Pre-treatment with 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Grouping->Treatment Surgery Surgical Induction of Myocardial I/R Injury Treatment->Surgery Assessment Assessment of Myocardial Damage Surgery->Assessment Infarct_Size Infarct Size Measurement (TTC Staining) Assessment->Infarct_Size Biomarkers Biochemical Analysis (CK, cTnI, MDA) Assessment->Biomarkers Data_Analysis Data Analysis and Comparison Infarct_Size->Data_Analysis Biomarkers->Data_Analysis

Caption: In vivo cardioprotection experimental workflow.

G Logical Relationship of Potential Applications Compound 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Cardioprotection Cardioprotective Compound->Cardioprotection Vasodilation Vasodilator Compound->Vasodilation Anticancer Anticancer Compound->Anticancer Evidence_Strong Strongest Evidence Cardioprotection->Evidence_Strong Evidence_Moderate Moderate Evidence Vasodilation->Evidence_Moderate Evidence_Limited Limited Evidence Anticancer->Evidence_Limited

Caption: Evidence for potential applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone synthesis.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 2,2'-Dihydroxy-3,4,5,4'-tetramethoxybenzophenone (Intermediate)

Possible Cause Suggested Solution
Inefficient Friedel-Crafts Acylation: Incomplete reaction between 2-hydroxy-3,4-dimethoxybenzoic acid and 1,2,4-trimethoxybenzene (B152335).- Optimize Catalyst: Experiment with different Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂). The choice of catalyst can significantly impact the yield.[1] - Reaction Conditions: Adjust the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. - Reagent Purity: Ensure all starting materials and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst.
Side Reactions: Formation of undesired isomers or polymeric materials.- Control Temperature: Maintain a consistent and optimal reaction temperature. Overheating can lead to side product formation. - Slow Addition: Add the Lewis acid catalyst portion-wise or as a solution to control the reaction exotherm.
Difficult Purification: Co-elution of the product with starting materials or byproducts during column chromatography.- Solvent System Optimization: Perform small-scale TLC experiments with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to achieve better separation. - Alternative Purification: Consider preparative HPLC or recrystallization if column chromatography is ineffective.

Problem 2: Inefficient Cyclodehydration to this compound

Possible Cause Suggested Solution
Incomplete Ring Closure: The benzophenone (B1666685) intermediate is not fully converted to the xanthone (B1684191).- Stronger Dehydrating Agent: If using a milder dehydrating agent, consider switching to a more potent one like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).[2] - Higher Temperature: Increase the reaction temperature to provide sufficient energy for the intramolecular cyclization. Monitor for potential degradation of the product.
Degradation of Product: The highly substituted xanthone may be sensitive to the harsh reaction conditions.- Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize product degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Hydrolysis of Methoxy (B1213986) Groups: Cleavage of the methoxy ether bonds under acidic conditions.- Milder Conditions: Explore alternative cyclization methods that employ less harsh acidic conditions, if available in the literature for similar substrates.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common and effective method for the synthesis of polysubstituted xanthones is the Grover, Shah, and Shah reaction, which involves the condensation of a substituted benzoic acid with a phenol (B47542) in the presence of a condensing agent like a mixture of zinc chloride and phosphorus oxychloride.[3][4][5] This is followed by the cyclodehydration of the resulting benzophenone intermediate.

A plausible synthetic route is outlined below:

Synthetic_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclodehydration A 2-Hydroxy-3,4-dimethoxybenzoic acid C 2,2'-Dihydroxy-3,4,5,4'-tetramethoxybenzophenone A->C ZnCl₂/POCl₃ B 1,2,4-Trimethoxybenzene B->C D This compound C->D Heat

Caption: Proposed synthetic pathway for this compound.

Q2: What are the key parameters to control for improving the yield in the Friedel-Crafts acylation step?

The key parameters to optimize are the choice and amount of Lewis acid catalyst, the reaction temperature, and the reaction time. The purity of the reagents and the absence of moisture are also critical for a successful reaction.

Q3: How can I effectively purify the final product?

Purification of polymethoxylated xanthones can be challenging due to their similar polarities.[6][7] Column chromatography on silica (B1680970) gel using a gradient solvent system of hexane and ethyl acetate is a common starting point. If this is insufficient, preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can provide higher purity.[6][8] Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: Are there any alternative synthetic methods I can explore?

Yes, other methods for xanthone synthesis include the Ullmann condensation to form a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts acylation.[9][10] For some substrates, microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[11][12]

Experimental Protocols

Synthesis of 2,2'-Dihydroxy-3,4,5,4'-tetramethoxybenzophenone (Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3,4-dimethoxybenzoic acid (1 equivalent) and 1,2,4-trimethoxybenzene (1.2 equivalents).

  • Addition of Catalyst: To this mixture, add anhydrous zinc chloride (1 equivalent) and phosphorus oxychloride (10-15 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 70-80°C with continuous stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 petrol ether/ethyl acetate solvent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Stir until the excess phosphorus oxychloride is hydrolyzed.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

  • Reaction Setup: Place the purified 2,2'-Dihydroxy-3,4,5,4'-tetramethoxybenzophenone in a round-bottom flask.

  • Cyclodehydration: Heat the benzophenone at a high temperature (typically above 200°C) for several hours. The reaction can be performed neat or in a high-boiling solvent.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture and purify the crude product by column chromatography followed by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Xanthone Synthesis (Illustrative)

Method Catalyst/Reagent Temperature (°C) Time (h) Typical Yield (%)
Grover, Shah, and ShahZnCl₂/POCl₃70-802-430-40[1]
Eaton's ReagentP₂O₅/MeSO₃H80-1201-3Varies
Microwave-AssistedSodium Acetate2000.5-0.7>90 (for similar structures)[11][12]

Visualizations

Troubleshooting_Workflow cluster_step1_check Step 1: Benzophenone Formation cluster_step2_check Step 2: Cyclodehydration cluster_purification_check Final Purification start Low Yield of Final Product q1 Check Yield of Benzophenone Intermediate start->q1 a1_low Optimize Friedel-Crafts: - Catalyst - Temperature - Time - Anhydrous Conditions q1->a1_low Low a1_ok Proceed to Step 2 Analysis q1->a1_ok Acceptable q2 Check Purity of Benzophenone a1_ok->q2 a2_impure Re-purify Intermediate q2->a2_impure Impure a2_pure Optimize Cyclodehydration: - Dehydrating Agent - Temperature - Inert Atmosphere q2->a2_pure Pure q3 Difficulty in Purification? a2_pure->q3 a3_yes Optimize Chromatography: - Solvent System - Consider Prep-HPLC/HSCCC - Recrystallization q3->a3_yes Yes a3_no Yield Improvement Successful q3->a3_no No

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-Hydroxy-2,3,4,7-tetramethoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many xanthones, is a poorly water-soluble compound.[1][2] It exhibits hydrophobicity due to its polycyclic aromatic structure. However, it is generally soluble in various organic solvents. The solubility is influenced by the polarity of the solvent.

Q2: In which organic solvents is this compound typically soluble?

A2: While specific quantitative data for this exact compound is limited, based on the general behavior of xanthones, it is expected to be soluble in moderately polar to polar organic solvents such as:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone[2]

  • Ethanol[2]

  • Methanol[2]

  • Ethyl acetate[2]

It is likely to have poor solubility in non-polar solvents like hexane.

Q3: My compound is not dissolving sufficiently in my desired aqueous buffer. What are my initial troubleshooting steps?

A3: When facing poor aqueous solubility, consider the following initial steps:

  • Co-solvent System: Introduce a water-miscible organic co-solvent to your aqueous buffer.

  • pH Adjustment: Determine if your compound has ionizable groups that could be protonated or deprotonated to enhance solubility.

  • Temperature Increase: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: If you have the solid compound, reducing its particle size can increase the dissolution rate.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to an aqueous buffer.

Cause: This common issue, known as "crashing out," occurs when a concentrated stock solution of the compound in an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.

Solutions:

  • Slower Addition: Add the organic stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This prevents localized high concentrations that lead to precipitation.

  • Increase Co-solvent Percentage: If your experimental conditions allow, increase the final concentration of the organic co-solvent in your aqueous buffer.

  • Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) at a concentration above its critical micelle concentration (CMC) in your aqueous buffer before adding the compound. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Issue 2: Low and inconsistent results in biological assays.

Cause: Poor solubility can lead to an underestimation of the compound's activity due to a lower effective concentration in the assay medium. Inconsistent results can arise from variable amounts of dissolved versus precipitated compound.

Solutions:

  • Solubility Enhancement Techniques: Employ formulation strategies to improve solubility and ensure a homogenous solution.

  • Pre-dissolution in a suitable solvent: Ensure the compound is fully dissolved in a compatible organic solvent before its final dilution in the assay medium.

  • Visual Inspection: Before use, always visually inspect your final solution for any signs of precipitation. If precipitation is observed, the solution should be prepared again using a different solubilization method.

Data Presentation: Solubility Profile

The following table provides hypothetical, yet representative, quantitative solubility data for this compound in various solvents at 25°C. This data is intended to serve as a practical guide for solvent selection.

SolventPolarity IndexHypothetical Solubility (mg/mL)
Water10.2< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4~10< 0.01
Methanol5.1~5
Ethanol4.3~8
Acetone5.1~15
Dimethyl Sulfoxide (DMSO)7.2> 50
N,N-Dimethylformamide (DMF)6.4> 40
Hexane0.1< 0.1

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a solution of the compound in a co-solvent system for use in aqueous-based experiments.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare the desired aqueous buffer.

  • Mixing: While vigorously stirring the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration of the compound. Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider increasing the co-solvent percentage or trying an alternative solubilization method.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Solubility Troubleshooting Workflow Start Start: Poorly Soluble This compound CheckSolubility Is the compound for an aqueous or organic system? Start->CheckSolubility AqueousSystem Aqueous System CheckSolubility->AqueousSystem Aqueous OrganicSystem Organic System CheckSolubility->OrganicSystem Organic CoSolvent Use Co-solvent System (e.g., DMSO/Buffer) AqueousSystem->CoSolvent pH_Adjust pH Adjustment AqueousSystem->pH_Adjust Formulation Advanced Formulation (e.g., Micelles, Liposomes) AqueousSystem->Formulation SelectOrganic Select appropriate organic solvent (e.g., DMSO, Ethanol) OrganicSystem->SelectOrganic Success Solubility Achieved SelectOrganic->Success CoSolvent->Success If successful Fail Further Optimization Needed CoSolvent->Fail If precipitates pH_Adjust->Success If successful pH_Adjust->Fail If precipitates Formulation->Success If successful Formulation->Fail If unstable

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Workflow Diagram

G cluster_1 Equilibrium Solubility Determination Workflow Start Start: Weigh excess compound AddSolvent Add known volume of solvent Start->AddSolvent Equilibrate Equilibrate for 24-48h (Shaking at constant temp.) AddSolvent->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge CollectSupernatant Collect supernatant Centrifuge->CollectSupernatant Dilute Dilute supernatant CollectSupernatant->Dilute Quantify Quantify by HPLC or UV-Vis Dilute->Quantify Calculate Calculate Solubility (mg/mL) Quantify->Calculate

Caption: Workflow for determining equilibrium solubility.

References

Technical Support Center: Purification of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a naturally occurring xanthone (B1684191) that has been isolated from medicinal plants such as Swertia chirayita and Halenia elliptica D. Don.[1][2] It may also be synthetically produced.

Q2: What are the main challenges in the purification of this xanthone?

The primary challenges in purifying this compound often stem from its co-occurrence with other structurally similar xanthones and flavonoids in natural extracts.[3][4] These related compounds may have very similar polarities, making chromatographic separation difficult. For synthetic routes, side products and unreacted starting materials are the main impurities.

Q3: What are the general solubility properties of this compound?

Troubleshooting Guides

Column Chromatography Purification

Issue: Poor separation of the target compound from impurities.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the mobile phase is critical for good separation. For xanthones, a common approach is to use a gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or chloroform). Based on the purification of similar compounds, a good starting point is a gradient of petroleum ether and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the fractions by Thin Layer Chromatography (TLC) to track the separation.

  • Possible Cause 2: Co-eluting impurities.

    • Solution: Swertia chirayita extracts are known to contain a variety of other xanthones and flavonoids which may have similar retention factors.[3][4] If baseline separation is not achieved, consider using a different stationary phase, such as alumina, or employing a different chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC).[6]

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: If the compound remains at the top of the column, the polarity of the eluent needs to be increased. Gradually add a more polar solvent, such as methanol (B129727), to the mobile phase. A small percentage of methanol (1-5%) can significantly increase the eluting power.

Recrystallization

Issue: Difficulty in finding a suitable solvent for recrystallization.

  • Possible Cause: The compound is either too soluble or not soluble enough in common solvents.

    • Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For xanthones, common recrystallization solvents include methanol, ethanol, or mixtures of solvents like ethyl acetate/hexane or chloroform/methanol. To find a suitable solvent system, start by testing the solubility of a small amount of the impure solid in various solvents at room and elevated temperatures. A two-solvent system can also be effective. Dissolve the compound in a solvent in which it is highly soluble (e.g., methanol or ethyl acetate) and then add a less polar solvent in which it is poorly soluble (e.g., water or hexane) dropwise until turbidity appears. Heat the mixture to redissolve the solid and then allow it to cool slowly.

Issue: The compound oils out instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated.

    • Solution: Try using a more dilute solution. Add more of the recrystallization solvent to the mixture.

  • Possible Cause 2: The presence of impurities.

    • Solution: If the compound continues to oil out, it may be too impure for recrystallization. It is advisable to first purify the compound further by column chromatography to remove the bulk of the impurities and then attempt recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₇[7]
Molecular Weight332.3 g/mol [7]
IUPAC Name1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one[7]
CAS Number14103-09-4[7]

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemGradient ProfileApplication Note
Silica (B1680970) Gel (60-120 mesh)Petroleum Ether / Ethyl AcetateStart with 5% Ethyl Acetate, gradually increase to 50%Good for initial cleanup of crude extracts.
Silica Gel (230-400 mesh)Chloroform / MethanolStart with 100% Chloroform, gradually introduce Methanol up to 10%Suitable for separating closely related xanthones.[8]

Experimental Protocols

Protocol 1: General Column Chromatography for Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., petroleum ether).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract or synthetic mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: HPLC Method for Purity Analysis

While a specific validated method for this compound is not available, a general method for xanthone analysis can be adapted:[5][9][10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape).

  • Gradient: Start with 50% methanol and increase to 90% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 240-260 nm (a UV scan of the pure compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in methanol or the initial mobile phase.

Mandatory Visualization

Purification_Workflow Crude_Extract Crude Extract/Synthetic Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Select Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Select Impure Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_Compound Purified Compound Solvent_Evaporation->Purified_Compound Repurification Repurification (optional) Impure_Fractions->Repurification Repurification->Column_Chromatography Recrystallization Recrystallization (optional final step) Purified_Compound->Recrystallization Final_Product High-Purity Crystalline Product Recrystallization->Final_Product Purity_Analysis Purity Analysis (HPLC/NMR) Final_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Stabilizing 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and stabilization of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in solution.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: Like many phenolic compounds, this compound is susceptible to degradation through several pathways. The primary factors include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and light.

  • pH: The stability of the compound is pH-dependent. Highly alkaline conditions can lead to the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation and other degradation reactions.

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation of the xanthone (B1684191) structure.

  • Elevated Temperatures: Higher temperatures accelerate the rates of all degradation reactions.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound, like other xanthone derivatives, is generally soluble in organic solvents of moderate polarity. While specific quantitative data is limited, common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone are effective for solubilizing this compound. For biological assays, DMSO is a common choice, but it is crucial to keep the final concentration in the assay medium low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: How should I store solutions of this compound to ensure stability?

A3: To maximize the stability of your solutions, adhere to the following storage guidelines:

  • Temperature: For short-term storage (days to weeks), store solutions at 2-8°C. For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I use antioxidants to stabilize my solution?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

  • Trolox (a water-soluble analog of Vitamin E)

The choice of antioxidant and its concentration will depend on the specific solvent system and the downstream application of your solution. It is advisable to conduct a small-scale pilot experiment to determine the optimal antioxidant and concentration for your needs.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation of the compound in aqueous buffer. The compound has low aqueous solubility. The concentration of the organic stock solution added to the buffer is too high.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer slowly while vortexing. Ensure the final concentration of the organic solvent in the buffer is low (e.g., <1%). Consider using a surfactant or co-solvent to increase aqueous solubility.
Solution changes color (e.g., turns yellow/brown) over time. Oxidation of the phenolic hydroxyl group. Degradation of the xanthone core.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Consider adding an antioxidant (e.g., BHT, ascorbic acid) to the solution. Degas the solvent prior to use to remove dissolved oxygen.
Loss of biological activity or inconsistent experimental results. Degradation of the compound in the solution. Inaccurate initial concentration due to incomplete dissolution.Confirm the stability of your compound under your specific experimental conditions (see Protocol for Stability Assessment). Ensure the compound is fully dissolved in the stock solution before making further dilutions. Prepare fresh working solutions from a frozen stock for each experiment.
Difficulty dissolving the compound. Inappropriate solvent selection. Insufficient mixing.Refer to the solubility data table and select a solvent in which the compound has higher solubility. Use sonication or gentle heating to aid dissolution. Be cautious with heating as it can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Vortex mixer and/or sonicator

  • Amber glass vials for storage

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the chosen solvent to the flask, ensuring it does not exceed approximately 75% of the final volume.

  • Cap the flask and vortex or sonicate the mixture until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial for storage.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended conditions (see FAQs).

Protocol 2: General Stability Assessment

This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer.

Materials:

  • Prepared stock solution of this compound

  • The solvent or buffer system to be tested

  • HPLC or UPLC system with a UV/Vis or mass spectrometer (MS) detector

  • Incubator or water bath

  • Amber HPLC vials

Procedure:

  • Dilute the stock solution to the desired experimental concentration in the chosen solvent or buffer.

  • Divide the solution into several amber HPLC vials.

  • Immediately analyze one vial (T=0 sample) using a validated HPLC/UPLC method to determine the initial peak area of the compound.

  • Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze it by HPLC/UPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the stability profile.

Chemical Properties and Data

PropertyValue
Molecular Formula C₁₇H₁₆O₇
Molecular Weight 332.31 g/mol
IUPAC Name 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one
Appearance Solid (form may vary)

Solubility Data (Qualitative)

SolventSolubilityNotes
Water Very low to insolubleThe hydrophobic xanthone core limits aqueous solubility.
Methanol SolubleA polar protic solvent that can engage in hydrogen bonding.
Ethanol SolubleSimilar to methanol, a common solvent for phenolic compounds.
Acetone SolubleA polar aprotic solvent effective for dissolving many organic compounds.
DMSO SolubleA highly polar aprotic solvent, often used for preparing stock solutions for biological assays.
Dichloromethane SolubleA non-polar aprotic solvent.
Ethyl Acetate SolubleA moderately polar aprotic solvent.

It is always recommended to perform a small-scale solubility test to determine the approximate solubility in your specific solvent and batch of the compound.

Visualizations

degradation_pathway compound 1-Hydroxy-2,3,4,7- tetramethoxyxanthone oxidized Oxidized Products (e.g., Quinones) compound->oxidized Oxidation (O2, Metal Ions) photodegraded Photodegradation Products compound->photodegraded Light (UV) hydrolyzed Hydrolysis Products (under extreme pH) compound->hydrolyzed Extreme pH

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration in Test Buffer prep_stock->dilute t0 T=0 Sample (Immediate Analysis) dilute->t0 incubate Incubate under Test Conditions dilute->incubate hplc HPLC/UPLC Analysis t0->hplc sampling Sample at Time Points (T=x) incubate->sampling sampling->hplc data Calculate % Remaining vs. T=0 hplc->data troubleshooting_logic start Instability Observed (e.g., color change, precipitation) check_solvent Is the solvent appropriate? start->check_solvent check_storage Are storage conditions optimal? check_solvent->check_storage Yes action_solvent Select a more suitable solvent (e.g., DMSO, Ethanol) check_solvent->action_solvent No check_ph Is the pH of the solution appropriate? check_storage->check_ph Yes action_storage Store at low temperature (-20°C) and protect from light check_storage->action_storage No action_antioxidant Consider adding an antioxidant (e.g., BHT, Ascorbic Acid) check_ph->action_antioxidant Yes (consider further protection) action_ph Adjust pH to a neutral or slightly acidic range if possible check_ph->action_ph No

Technical Support Center: Optimizing HPLC Separation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone isomers. This guide is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Question: My chromatogram shows broad, overlapping peaks for the xanthone (B1684191) isomers, or they are co-eluting as a single peak. How can I improve the separation?

  • Answer: Achieving baseline separation of structurally similar isomers is a common challenge. Here are several parameters you can adjust to enhance resolution:

    • Optimize the Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor.[1] A systematic approach is to vary the percentage of the organic solvent in small increments (e.g., 1-2%). A lower percentage of the organic modifier will generally increase retention times and may improve separation.

    • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different elution strengths and interactions with the analyte and stationary phase.[1]

    • Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly influence the retention behavior of ionizable compounds.[1][2][3][4] For hydroxylated xanthones, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of the hydroxyl group, leading to sharper peaks and better separation.[1] It is advisable to work at a pH that is at least two units away from the pKa of the analyte.[3]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the isomers with the stationary phase, potentially leading to better resolution.

    • Decrease the Column Temperature: Lowering the column temperature can sometimes improve the separation of isomers by enhancing the differential interactions with the stationary phase.

Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)

  • Question: The peaks for my xanthone isomers are exhibiting significant tailing or fronting. What could be the cause, and how can I resolve this?

  • Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are the common causes and their solutions:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Secondary Interactions: Peak tailing can result from strong interactions between the analyte and active silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a mobile phase with a lower pH can help to minimize these interactions.

    • Column Contamination or Degradation: A contaminated or worn-out column can lead to poor peak shapes.[1] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

  • Question: I am observing significant drift or variability in the retention times of my isomers between injections. What is causing this, and how can I ensure reproducibility?

  • Answer: Stable retention times are crucial for reliable peak identification and quantification. The following factors can cause retention time variability:

    • Inadequately Equilibrated Column: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[1] Flushing the column with at least 10-20 column volumes of the mobile phase is recommended.

    • Inconsistent Mobile Phase Preparation: Precisely measure and mix the components of the mobile phase.[1] Inconsistent preparation is a common source of retention time drift.

    • Fluctuations in Column Temperature: Use a column oven to maintain a constant and consistent column temperature.

    • Pump Malfunction: Leaks, worn pump seals, or air bubbles in the pump can lead to an inconsistent flow rate and, consequently, variable retention times.[1] Regularly inspect and maintain your HPLC pump.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for this compound isomers?

  • A1: A robust starting point is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution.[1] A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B).[1] A gradient from a lower to a higher percentage of Solvent B will help to determine the optimal elution conditions, which can then be fine-tuned to an isocratic method if the isomers elute closely together.

  • Q2: Should I use acetonitrile or methanol as the organic modifier?

  • A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. However, methanol can offer different selectivity and may provide better resolution for certain isomers. It is often beneficial to screen both solvents during method development.

  • Q3: How critical is the pH of the mobile phase for this separation?

  • A3: The pH is very important, especially due to the presence of the hydroxyl group on the xanthone structure. The ionization state of this group can significantly affect the molecule's polarity and its interaction with the stationary phase.[2][3][4] Maintaining a consistent and optimal pH, typically in the acidic range (e.g., pH 2.5-4) with a buffer or acid additive, is crucial for achieving reproducible and sharp peaks.

  • Q4: How can I confirm the identity of the separated isomers?

  • A4: While HPLC can separate the isomers, it cannot definitively identify them. For structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach.[1] Mass spectrometry provides mass-to-charge ratio information and fragmentation patterns that can help to distinguish between the isomers.

Experimental Protocols

General Reversed-Phase HPLC Method for Xanthone Isomer Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Screening):

    • 0-20 min: 50% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase composition (50:50 Water:Acetonitrile) to ensure good peak shape.

Data Presentation

Table 1: Representative Retention Times of Xanthone Isomers Under Different Mobile Phase Conditions.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
50:508.28.91.3
55:456.57.01.1
60:405.15.40.9

Table 2: Effect of Organic Modifier on Separation Selectivity.

Organic Modifier (60% in Water with 0.1% Formic Acid)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Acetonitrile5.15.40.9
Methanol6.87.31.2

Mandatory Visualization

HPLC_Optimization_Workflow start Start: Co-eluting Isomers mobile_phase Optimize Mobile Phase (Organic:Aqueous Ratio) start->mobile_phase resolution_check Resolution Acceptable? mobile_phase->resolution_check change_modifier Change Organic Modifier (Acetonitrile vs. Methanol) change_modifier->resolution_check adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) adjust_ph->resolution_check flow_rate Decrease Flow Rate flow_rate->resolution_check column_select Select Different Column (e.g., Phenyl-Hexyl) column_select->resolution_check resolution_check->change_modifier No resolution_check->adjust_ph No resolution_check->flow_rate No resolution_check->column_select No end End: Baseline Separation Achieved resolution_check->end Yes

Caption: A workflow for optimizing the HPLC separation of xanthone isomers.

HPLC_Troubleshooting_Tree problem Identify Chromatographic Problem poor_resolution Poor Resolution problem->poor_resolution bad_peak_shape Bad Peak Shape problem->bad_peak_shape rt_drift Retention Time Drift problem->rt_drift sol_resolution Adjust Mobile Phase Change Column Lower Flow Rate poor_resolution->sol_resolution sol_peak_shape Check for Overload Use pH Modifier Clean/Replace Column bad_peak_shape->sol_peak_shape sol_rt_drift Equilibrate Column Check Pump/Temp Prepare Fresh Mobile Phase rt_drift->sol_rt_drift

Caption: A logical troubleshooting guide for common HPLC separation issues.

References

dealing with matrix effects in 1-Hydroxy-2,3,4,7-tetramethoxyxanthone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Column Contamination: Buildup of matrix components on the analytical column.[1]

  • Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for the analyte.

  • Secondary Interactions: Analyte interaction with active sites on the column, particularly metal surfaces.[2]

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample to check for column overload.[3]

  • Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.

  • Optimize Mobile Phase:

    • Adjust the pH of the aqueous mobile phase. For a phenolic compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.

    • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) to alter selectivity.

  • Consider a Metal-Free Column: For compounds prone to chelation, a metal-free or PEEK-lined column can significantly improve peak shape by reducing interactions with stainless steel components.[2]

Issue 2: Low Analyte Recovery

Possible Cause:

  • Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, LLE, SPE) is not effectively extracting the analyte from the matrix.

  • Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.

  • Incomplete Elution from SPE Sorbent: The elution solvent in an SPE protocol may not be strong enough to desorb the analyte completely.

Troubleshooting Steps:

  • Evaluate Different Sample Preparation Methods: Compare the recovery of this compound using different techniques. A comparison of common methods is provided in the data tables below.

  • Optimize Extraction Parameters:

    • Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol (B129727), acetone) and their ratios to the sample.[4][5]

    • LLE: Optimize the pH of the aqueous phase and the choice of organic solvent.

    • SPE: Screen different sorbent types (e.g., C8, C18, polymer-based) and optimize the wash and elution solvents.[6][7]

  • Assess Analyte Stability: Perform stability studies at various temperatures and in different solvents to identify any degradation issues.

  • Strengthen SPE Elution Solvent: If using SPE, try a stronger elution solvent or a combination of solvents to ensure complete elution of the analyte.

Issue 3: Significant Ion Suppression or Enhancement

Possible Cause:

  • Co-elution of Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids (B1166683), salts) are co-eluting with the analyte and interfering with its ionization in the mass spectrometer source.[1][8][9]

  • High Analyte Concentration: The analyte itself can cause self-suppression at high concentrations.[9]

Troubleshooting Steps:

  • Confirm and Characterize Matrix Effects:

    • Post-Column Infusion (PCI): Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline signal will indicate regions of ion suppression or enhancement.[8][9]

    • Post-Extraction Spike Analysis: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. This quantifies the extent of the matrix effect.[9]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.

    • Switch to a More Rigorous Sample Preparation Method: If currently using protein precipitation, consider LLE or SPE for a cleaner extract.[10][11]

    • Phospholipid Removal: If phospholipids are suspected to be the cause, use specific phospholipid removal plates or cartridges.

  • Optimize Chromatography:

    • Modify Gradient Elution: Adjust the gradient to separate the analyte from the interfering peaks.

    • Use a Different Column Chemistry: A column with a different stationary phase may provide the necessary selectivity.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same matrix effects and can effectively compensate for signal suppression or enhancement, leading to more accurate quantification.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma?

A1: The most common cause of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids and proteins that may co-elute with the analyte.[9] These molecules can interfere with the ionization process in the mass spectrometer's ion source, leading to a reduced signal for this compound.

Q2: Which sample preparation technique is best for minimizing matrix effects for this analyte?

A2: The "best" technique depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean, often resulting in significant matrix effects.[10][11] It is suitable for early-stage discovery or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[11]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and can also be used to concentrate the analyte, providing the highest sensitivity and minimizing matrix effects.[6]

Q3: How do I choose an appropriate internal standard (IS)?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and extraction recovery, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[3] However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is often a trade-off between reducing matrix effects and achieving the desired limit of quantification.

Q5: What are the typical acceptance criteria for matrix effect and recovery?

A5: According to regulatory guidelines (e.g., FDA), the matrix factor (a measure of matrix effect) should be consistent across different lots of the biological matrix, typically with a coefficient of variation (CV) of ≤15%. The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible, also with a CV of ≤15%.

Data Presentation

The following tables summarize illustrative quantitative data for different sample preparation methods. Note: This data is representative for small molecules similar to this compound and should be used as a general guide. Actual results will need to be determined experimentally.

Table 1: Comparison of Sample Preparation Methods for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD) of MF (%)
Protein Precipitation (Acetonitrile)85 - 1100.65 - 0.85 (Suppression)< 15
Liquid-Liquid Extraction (Ethyl Acetate)70 - 950.85 - 1.05 (Minimal Effect)< 10
Solid-Phase Extraction (C18)90 - 1050.95 - 1.10 (Negligible Effect)< 5

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Example) To be determined experimentally
Internal Standard Stable Isotope-Labeled Analyte (recommended)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[13]

  • Sample Loading: Pre-treat 200 µL of plasma by diluting with 200 µL of 2% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.[13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue Encountered cluster_identification Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Validation Start Poor Peak Shape, Low Recovery, or High Variability AssessME Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Start->AssessME Is matrix effect suspected? ImproveCleanup Improve Sample Cleanup (LLE, SPE, PLR) AssessME->ImproveCleanup Matrix Effect Confirmed OptimizeChroma Optimize Chromatography (Gradient, Column) AssessME->OptimizeChroma Matrix Effect Confirmed UseSIL_IS Use Stable Isotope-Labeled IS ImproveCleanup->UseSIL_IS OptimizeChroma->UseSIL_IS Revalidate Re-evaluate and Validate Method UseSIL_IS->Revalidate

Caption: A logical workflow for troubleshooting matrix effects.

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol, Water) Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 4. Elute Analyte (e.g., Methanol) Wash->Elute Analyze 5. Evaporate & Reconstitute for Analysis Elute->Analyze

References

Technical Support Center: Enhancing the Bioavailability of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility. Like many xanthones, this compound is a lipophilic molecule, which can lead to poor dissolution in the gastrointestinal fluids and consequently, low and variable absorption into the bloodstream.[1][2][3] This poor solubility is a major limiting factor for its oral bioavailability.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this xanthone?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle.

Q3: How can I quantify the concentration of this compound in biological samples to assess bioavailability?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for the quantification of small molecules in biological matrices like plasma or tissue homogenates.[5] An HPLC method would typically involve:

  • Extraction of the compound from the biological sample.

  • Chromatographic separation on a suitable column (e.g., C18).

  • Detection using a UV or mass spectrometry (MS) detector. Method validation is crucial to ensure accuracy and precision.[5]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure After Oral Administration

Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][3]

    • Experimental Protocol (Co-grinding with D-mannitol):

      • Prepare a physical mixture of this compound and D-mannitol at various weight ratios (e.g., 1:3, 1:5, 1:9).

      • Co-grind the mixture using a ball mill for a defined period.

      • Characterize the particle size of the co-ground mixture using techniques like laser diffraction or scanning electron microscopy (SEM).

      • Assess the dissolution rate of the co-ground mixture in simulated gastric and intestinal fluids.

      • Conduct in vivo pharmacokinetic studies in an animal model to determine the oral bioavailability.

  • Formulation as a Solid Dispersion:

    • Rationale: Dispersing the drug at a molecular level within a hydrophilic polymer matrix can improve its wettability and dissolution rate.[1][4]

    • Experimental Protocol (Solvent Evaporation Method):

      • Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).

      • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

      • Remove the solvent under vacuum to obtain a solid dispersion.

      • Characterize the solid dispersion for amorphization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

      • Perform dissolution studies and in vivo bioavailability assessment.

Workflow for Troubleshooting Low In Vivo Exposure

Low_Exposure_Workflow start Low In Vivo Exposure ps_reduction Particle Size Reduction (Micronization/Nanonization) start->ps_reduction solid_dispersion Solid Dispersion start->solid_dispersion characterize_ps Characterize Particle Size (e.g., Laser Diffraction) ps_reduction->characterize_ps characterize_sd Characterize Solid State (e.g., DSC, XRPD) solid_dispersion->characterize_sd dissolution_ps In Vitro Dissolution Testing characterize_ps->dissolution_ps invivo_ps In Vivo Bioavailability Study dissolution_ps->invivo_ps outcome Enhanced Bioavailability invivo_ps->outcome dissolution_sd In Vitro Dissolution Testing characterize_sd->dissolution_sd invivo_sd In Vivo Bioavailability Study dissolution_sd->invivo_sd invivo_sd->outcome

Caption: Troubleshooting workflow for low in vivo exposure.

Issue 2: Drug Precipitation in Aqueous Media During In Vitro Dissolution

Possible Cause: The drug is dissolving but then rapidly precipitating out of solution.

Troubleshooting Steps:

  • Inclusion Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble drug, forming a complex that has enhanced aqueous solubility and dissolution.

    • Experimental Protocol (Kneading Method):

      • Select a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin).

      • Create a paste of the cyclodextrin with a small amount of water.

      • Add the this compound to the paste and knead for a specified time.

      • Dry the mixture to obtain the inclusion complex powder.

      • Characterize the complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Evaluate the dissolution profile and in vivo performance.

  • Use of Precipitation Inhibitors in Solid Dispersions:

    • Rationale: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug for a longer duration, which allows for greater absorption.

    • Experimental Protocol:

      • When preparing the solid dispersion (as described in Issue 1), select a polymer known for its precipitation inhibition properties (e.g., HPMC-AS, Soluplus®).

      • Perform dissolution studies in non-sink conditions to observe the extent and duration of supersaturation.

      • Compare the dissolution profiles with and without the precipitation inhibitor.

Logical Relationship for Preventing Precipitation

Precipitation_Prevention drug 1-Hydroxy-2,3,4,7- tetramethoxyxanthone (Poorly Soluble) complex Inclusion Complex drug->complex forms stabilized_dispersion Stabilized Solid Dispersion drug->stabilized_dispersion formulated in cyclodextrin Cyclodextrin cyclodextrin->complex with precipitation_inhibitor Precipitation Inhibitor (e.g., HPMC-AS) precipitation_inhibitor->stabilized_dispersion with enhanced_solubility Enhanced Apparent Solubility complex->enhanced_solubility reduced_precipitation Reduced Precipitation stabilized_dispersion->reduced_precipitation Absorption_Pathway cluster_formulation Formulation Strategies ps_reduction Particle Size Reduction dissolution Increased Dissolution Rate in GI Fluids ps_reduction->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution complexation Inclusion Complexation complexation->dissolution absorption Enhanced Permeation across Gut Wall dissolution->absorption bloodstream Increased Concentration in Bloodstream absorption->bloodstream

References

Technical Support Center: Method Validation for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of analytical methods for the quantification of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

The guidance provided is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q2(R2)) and methodologies reported for structurally similar xanthone (B1684191) compounds.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for quantifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust choice for the quantification of xanthones.[5][6] This method offers good separation, sensitivity, and is widely available.[7] High-Performance Thin-Layer Chromatography (HPTLC) can also be a viable alternative, known for its simplicity, speed, and ability to analyze multiple samples simultaneously.[8][9] For highly sensitive and specific quantification, especially in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[10][11][12]

Q2: What are the essential parameters for method validation according to ICH guidelines?

A2: The core validation parameters as stipulated by ICH guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.[2][3][4] These parameters collectively demonstrate that the analytical method is fit for its intended purpose.[4]

Q3: How do I demonstrate the specificity of my analytical method?

A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[2][13] This can be demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank and placebo samples.[13] In HPLC, peak purity analysis using a Photodiode Array (PDA) detector is also a powerful tool to confirm specificity.[6][14]

Q4: What are the typical acceptance criteria for linearity?

A4: Linearity demonstrates a direct proportionality between the analyte concentration and the method's response.[1] A common acceptance criterion is a correlation coefficient (r²) of ≥ 0.999 for the calibration curve, which is constructed by plotting peak area against known concentrations of the analyte.[5][15][16]

Q5: What is the difference between LOD and LOQ?

A5: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] The LOQ is a critical parameter for determining impurities or for the quantification of the analyte in low concentrations.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of interfering substances.1. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[18] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration or injection volume of the sample. 4. Improve the sample preparation/extraction procedure to remove interferences.
Inconsistent or Drifting Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Leak in the HPLC system. 4. Column equilibration is insufficient.1. Ensure the mobile phase is well-mixed and degassed.[18] 2. Use a column oven to maintain a constant temperature.[18] 3. Perform a visual inspection and pressure test to check for leaks.[18] 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis (e.g., 15-30 minutes).
Low Recovery in Accuracy Studies 1. Inefficient sample extraction. 2. Analyte degradation during sample preparation. 3. Incorrect preparation of standard solutions.1. Optimize the extraction solvent, time, and temperature. Sonication can improve extraction efficiency.[13] 2. Investigate the stability of the analyte under the experimental conditions. Protect from light or heat if necessary. 3. Verify the weighing accuracy and ensure complete dissolution of the reference standard.
Non-linear Calibration Curve 1. Inappropriate concentration range. 2. Detector saturation at high concentrations. 3. Errors in standard dilution.1. Narrow the concentration range and ensure it falls within the linear response of the detector. 2. Dilute samples to fall within the linear range. 3. Carefully prepare a new set of calibration standards.

Experimental Protocols & Data

General Chromatographic Conditions (Example for HPLC-UV)

This is a starting point based on methods for similar xanthone compounds; optimization is required.[5][19]

  • Instrument: HPLC system with a UV/PDA detector.[13]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with Methanol:Water (e.g., 90:10 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (likely in the 240-320 nm range for xanthones).[5][20]

  • Injection Volume: 20 µL.[21]

  • Column Temperature: Ambient or controlled at 25-30°C.[19]

Protocol 1: Linearity and Range Validation
  • Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.

  • Calibration Standards: Create a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.5 - 10 µg/mL).[15]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[17]

Example Linearity Data Table

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
0.5 152,345 1.2
1.0 301,589 0.9
2.5 755,234 0.7
5.0 1,509,876 0.5
7.5 2,265,432 0.6
10.0 3,012,987 0.4
Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 301,000

| Y-Intercept | 1,250 | |

Protocol 2: Accuracy (Recovery) Validation
  • Preparation: Prepare a sample matrix (placebo) without the analyte.

  • Spiking: Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.[7]

  • Analysis: Analyze the spiked samples using the developed method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within an acceptable range (e.g., 98-102%).[16]

Example Accuracy Data Table

Spiked Concentration (µg/mL) Replicate Measured Concentration (µg/mL) % Recovery Mean Recovery %RSD
4.0 (80%) 1 3.98 99.5 99.7 0.5
2 4.01 100.3
3 3.97 99.3
5.0 (100%) 1 5.05 101.0 100.6 0.6
2 5.01 100.2
3 5.04 100.8
6.0 (120%) 1 5.95 99.2 99.5 0.4
2 5.99 99.8

| | 3 | 5.97 | 99.5 | | |

Protocol 3: Precision (Repeatability and Intermediate) Validation
  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration during the same analytical run, by the same analyst, on the same instrument.[15][22]

    • Calculate the Relative Standard Deviation (%RSD) of the results. A typical acceptance criterion is %RSD ≤ 2%.[2]

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD across the different sets of results to assess the method's reproducibility under varied conditions.[15]

Example Precision Data Table

Parameter Replicate Measured Concentration (µg/mL) Mean Std. Dev. %RSD
Repeatability (Day 1, Analyst 1) 1 5.02 5.01 0.025 0.5%
2 4.98
3 5.01
4 5.04
5 5.03
6 4.99
Intermediate Precision (Day 2, Analyst 2) 1 5.08 5.06 0.031 0.6%
2 5.05
3 5.10
4 5.03
5 5.02

| | 6 | 5.08 | | | |

Visual Diagrams

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Documentation start Define Analytical Method Objective dev Method Development & Optimization (e.g., HPLC) start->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ acc->lod_loq prec->lod_loq robust Robustness lod_loq->robust report Compile Validation Report robust->report end Method Approved for Routine Use report->end

Caption: A typical workflow for analytical method validation, from planning to final approval.

Troubleshooting_Logic cluster_system System Checks cluster_method Method Checks cluster_sample Sample & Standard Checks start Problem Encountered: Inaccurate or Inconsistent Results check_pressure Check System Pressure (High, Low, Fluctuating?) start->check_pressure check_mobile_phase Prepare Fresh Mobile Phase (Correct pH? Degassed?) start->check_mobile_phase check_standards Prepare Fresh Standards start->check_standards check_leaks Inspect for Leaks check_pressure->check_leaks check_temp Verify Column Temperature check_leaks->check_temp end Problem Resolved check_temp->end check_column Evaluate Column Performance (Peak Shape, Efficiency) check_mobile_phase->check_column check_detector Check Detector Settings (Wavelength, Lamp) check_column->check_detector check_detector->end check_sample_prep Review Sample Prep Protocol (Extraction, Dilution) check_standards->check_sample_prep check_sample_prep->end

Caption: A logical troubleshooting guide for addressing inconsistent analytical results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and Other Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and other prominent xanthones. While extensive research has illuminated the therapeutic potential of several xanthones, particularly those from mangosteen, data on many other derivatives, including this compound, remains more limited. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows to facilitate further research and drug discovery in this promising class of compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the vasodilatory, anticancer, anti-inflammatory, and antioxidant activities of selected xanthones.

Vasodilatory Activity

Data on the vasodilatory effects of this compound is available and compared with other xanthones isolated from Halenia elliptica. The data is presented as EC50 values, which represent the concentration of a compound required to elicit 50% of the maximal response in rat coronary artery pre-contracted with 5-hydroxytryptamine.

CompoundEC50 (µM)Endothelium-dependency
1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1)1.4 ± 0.1Dependent
This compound (HM-2) 6.6 ± 1.4 Independent
1-Hydroxy-2,3,4,5-tetramethoxyxanthone (HM-3)Between 1.4 and 6.6Independent
1,7-Dihydroxy-2,3,4,5-tetramethoxyxanthone (HM-4)Between 1.4 and 6.6Independent
1,5-Dihydroxy-2,3-dimethoxyxanthone (HM-5)4.40 ± 1.08[1]Independent[1]
1,7-Dihydroxy-2,3-dimethoxyxanthone (HM-7)Between 1.4 and 6.6Dependent

Data sourced from a study on xanthones from Halenia elliptica, where lower EC50 values indicate greater potency.[2]

Anticancer Activity (Cytotoxicity)
Cancer Cell Lineα-mangostin IC50 (µM)
MCF-7 (Breast Cancer)9.69[3]
MDA-MB-231 (Breast Cancer)11.37[3]
SKBR-3 (Breast Cancer)7.46[3]
LNCaP (Prostate Cancer)5.9 - 22.5[4]
22Rv1 (Prostate Cancer)5.9 - 22.5[4]
DU145 (Prostate Cancer)5.9 - 22.5[4]
PC3 (Prostate Cancer)5.9 - 22.5[4]
SCC-15 (Squamous Cell Carcinoma)< 7.5[4]
U-118 MG (Glioblastoma)> 7.5[4]
OVACAR-3 (Ovarian Cancer)Dose-dependent suppression
Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory activity of this compound is not available in the reviewed literature. The following table provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells by other prominent xanthones.

CompoundInhibition of NO Production IC50 (µM)
α-mangostin12.4[5]
γ-mangostin10.1[5]
Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is not available in the reviewed literature. The table below presents the DPPH radical scavenging activity of other xanthones for comparison.

CompoundDPPH Radical Scavenging IC50 (µM)
Xanthone (B1684191) 1 (from G. xanthochymus)19.64[6]
Xanthone 2 (from G. xanthochymus)> 19.64, < 66.88[6]
Xanthone 3 (from G. xanthochymus)> 19.64, < 66.88[6]
Xanthone 4 (from G. xanthochymus)> 19.64, < 66.88[6]
Xanthone 5 (from G. xanthochymus)> 19.64, < 66.88[6]
Xanthone 6 (from G. xanthochymus)66.88[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future comparative studies.

Vasorelaxant Activity Assay in Isolated Rat Coronary Artery

This protocol is based on the methodology used to determine the vasodilatory effects of xanthones.

1. Animal Preparation:

  • Male Sprague-Dawley rats are used.

  • The animals are anesthetized, and the hearts are excised.

  • The coronary artery is isolated and cleaned of adhering tissue.

2. Artery Ring Preparation:

  • The coronary artery is cut into rings of approximately 2 mm in length.

  • The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

3. Experimental Procedure:

  • The artery rings are pre-contracted with 1 µM 5-hydroxytryptamine (5-HT).

  • Once the contraction reaches a plateau, cumulative concentrations of the test xanthone are added to the organ bath.

  • The relaxation response is recorded until a maximal response is achieved.

  • For endothelium-denudation studies, the endothelium is removed by gently rubbing the intimal surface of the artery ring. Successful denudation is confirmed by the absence of relaxation to an endothelium-dependent vasodilator.

4. Data Analysis:

  • The relaxation response is expressed as a percentage of the 5-HT-induced contraction.

  • The EC50 value is calculated from the concentration-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated overnight.[7]

2. Compound Treatment:

  • Cells are treated with various concentrations of the test xanthone for 24, 48, or 72 hours.[7] A vehicle control (e.g., DMSO) is included.[7]

3. MTT Addition and Incubation:

  • 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.[7]

4. Formazan (B1609692) Solubilization:

  • The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control.

  • The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

1. Reagent Preparation:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.

  • The test xanthones are dissolved in the same solvent to prepare a series of concentrations.[8]

2. Reaction Mixture:

  • An aliquot of each xanthone concentration is mixed with the DPPH solution.[8]

3. Incubation:

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

4. Absorbance Measurement:

  • The absorbance of the resulting solution is measured at the maximum wavelength of DPPH (typically around 517 nm).[8]

5. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8]

  • The IC50 value is determined from a plot of inhibition percentage against the sample concentration.[8]

NF-κB Inhibition Assay

This reporter gene assay is used to measure the inhibition of the NF-κB signaling pathway.

1. Cell Seeding:

  • A suitable cell line (e.g., HEK293) stably expressing an NF-κB luciferase reporter construct is seeded in a 96-well plate.

2. Compound Treatment and Stimulation:

  • Cells are pre-incubated with various concentrations of the test xanthone.

  • NF-κB activation is then stimulated with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α).

3. Incubation:

  • The plate is incubated for a sufficient time to allow for reporter gene expression (e.g., 6 hours).

4. Luciferase Assay:

  • A luciferase assay reagent is added to each well.

  • The luminescence is measured using a luminometer.

5. Data Analysis:

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control.

  • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows.

Vasorelaxation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Rat Sprague-Dawley Rat Heart Heart Excision Rat->Heart CoronaryArtery Coronary Artery Isolation Heart->CoronaryArtery ArteryRing Artery Ring Preparation (2mm) CoronaryArtery->ArteryRing Mounting Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) ArteryRing->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration PreContraction Pre-contraction with 5-HT (1 µM) Equilibration->PreContraction XanthoneAddition Cumulative Addition of Xanthone PreContraction->XanthoneAddition RecordResponse Record Relaxation Response XanthoneAddition->RecordResponse CalculatePercentage Calculate % Relaxation RecordResponse->CalculatePercentage PlotCurve Plot Concentration-Response Curve CalculatePercentage->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

Caption: Workflow for the vasorelaxant activity assay.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_overnight Incubate Overnight cell_seeding->incubation_overnight compound_treatment Treat with Xanthone Concentrations (24, 48, or 72h) incubation_overnight->compound_treatment mtt_addition Add MTT Reagent (5 mg/mL) compound_treatment->mtt_addition incubation_mtt Incubate for 2-4h at 37°C mtt_addition->incubation_mtt formazan_solubilization Remove Medium & Add Solubilizing Agent (DMSO) incubation_mtt->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % Viability & Determine IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT-based cytotoxicity assay.

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH Solution & Xanthone Dilutions start->reagent_prep reaction_mix Mix Xanthone Solution with DPPH Solution reagent_prep->reaction_mix incubation Incubate in Dark at Room Temperature (30 min) reaction_mix->incubation absorbance_measurement Measure Absorbance at ~517 nm incubation->absorbance_measurement data_analysis Calculate % Inhibition & Determine IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the DPPH radical scavenging assay.

References

Unveiling the Anticancer Potential of Xanthone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the anticancer properties of various xanthone (B1684191) derivatives. Despite a comprehensive search of available scientific literature, no specific experimental data on the cytotoxic activity, mechanism of action, or direct comparisons with other anticancer agents for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone were found. Therefore, this document presents a comparative overview of structurally related and well-studied xanthone compounds to provide a valuable reference for researchers in the field of cancer drug discovery.

Introduction to Xanthones as Anticancer Agents

Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention in cancer research due to their diverse pharmacological activities. Their rigid, planar, tricyclic scaffold (dibenzo-γ-pyrone) serves as a promising pharmacophore for the development of novel anticancer therapeutics. The anticancer effects of xanthone derivatives are often attributed to their ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and interfere with key signaling pathways crucial for cancer cell survival and metastasis. This guide offers a comparative look at the cytotoxic potential of several xanthone derivatives against various cancer cell lines and provides standardized protocols for their evaluation.

Comparative Cytotoxicity of Xanthone Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for several xanthone derivatives against various human cancer cell lines, alongside the well-established chemotherapeutic agent, Doxorubicin, for benchmark comparison.

Table 1: IC50 Values of Selected Hydroxyxanthone Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
1,3,8-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma184 ± 15[1]
WiDrColon Adenocarcinoma254 ± 15[1]
HeLaCervical Adenocarcinoma277 ± 9[1]
1,5,6-TrihydroxyxanthoneWiDrColon Adenocarcinoma209 ± 4[1]
HeLaCervical Adenocarcinoma241 ± 13[1]
1,3,5-TrihydroxyxanthoneHepG2Liver Carcinoma15.8[2]
1,3,6,8-TetrahydroxyxanthoneHepG2Liver Carcinoma9.18[3]
1-HydroxyxanthoneHepG2Liver Carcinoma43.2[3]

Table 2: IC50 Values of Doxorubicin against Common Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
DoxorubicinMCF-7Breast Adenocarcinoma~0.1 - 2.0[4][5]
HeLaCervical Cancer~0.1 - 1.0[4]
A549Lung Adenocarcinoma~0.5 - 5.0[4]
HepG2Liver Carcinoma~12.18[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and the specific assay method used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation of anticancer properties. Below are methodologies for key in vitro assays commonly employed in cancer drug discovery.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., xanthone derivatives). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).

Principle: In early apoptosis, PS is translocated from the inner to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

Analysis of Signaling Pathways: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in studying the modulation of signaling pathways involved in cancer.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[9][10]

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment cell_seeding->compound_treatment Overnight Adhesion incubation Incubation (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition 3-4h Incubation formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

apoptosis_pathway cluster_induction Induction cluster_early Early Apoptosis cluster_execution Execution Phase Xanthone Xanthone Derivative PS_translocation Phosphatidylserine (PS) Translocation Xanthone->PS_translocation Induces MMP_loss Mitochondrial Membrane Potential Loss Xanthone->MMP_loss Induces Caspase_activation Caspase Activation (e.g., Caspase-3) MMP_loss->Caspase_activation DNA_fragmentation DNA Fragmentation Caspase_activation->DNA_fragmentation Apoptotic_bodies Formation of Apoptotic Bodies DNA_fragmentation->Apoptotic_bodies

Caption: A simplified signaling pathway of Xanthone-induced apoptosis.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for Western Blot analysis.

References

Unveiling the Enzymatic Inhibition Profile of Xanthones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzyme inhibitory potential of xanthones, with a specific focus on 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and its analogs against key enzymatic targets. While direct inhibitory data for this compound is limited in currently available literature, this guide leverages data from structurally related compounds isolated from natural sources to provide a valuable comparative framework.

Xanthones, a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities. This guide delves into their performance as enzyme inhibitors, presenting available quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development efforts.

Alpha-Glucosidase Inhibition: A Case Study from Cratoxylum formosum

An extract from the twigs of Cratoxylum formosum ssp. pruniflorum, known to contain this compound, has demonstrated potent α-glucosidase inhibitory activity. While the specific IC50 value for this compound was not reported, several other xanthones isolated from the same extract were evaluated, providing valuable insight into the structure-activity relationship of this class of compounds against α-glucosidase.

Here, we compare the inhibitory activity of these xanthones against acarbose, a well-established α-glucosidase inhibitor used in the management of type 2 diabetes.

Table 1: Comparison of α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)
Isogarcinone D15.6 ± 2.5
Cratoxyxanthone21.9 ± 1.2
Dulcisxanthone F33.1 ± 1.9
Acarbose (Reference Inhibitor) 213.5 ± 5.8

Data sourced from a study on xanthones from Cratoxylum formosum ssp. pruniflorum.

Acetylcholinesterase Inhibition: An Area of Potential

Xanthone (B1684191) derivatives have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While specific data for this compound is not available, the following table provides a comparative look at the potency of known AChE inhibitors.

Table 2: Comparative IC50 Values of Known Acetylcholinesterase Inhibitors

CompoundIC50 (µM)
Donepezil0.0067
Galantamine0.43
Tacrine0.13

These values are representative and can vary based on experimental conditions.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the xanthone compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.2 U/mL) in phosphate buffer is prepared.

  • Test compounds and the positive control (acarbose) are dissolved in DMSO to create stock solutions.

  • In a 96-well plate, 50 µL of the enzyme solution is mixed with 50 µL of various concentrations of the test compounds or acarbose.

  • The mixture is incubated at 37°C for 15 minutes.

  • Following incubation, 50 µL of the substrate solution (pNPG, 1 mM in phosphate buffer) is added to each well to initiate the reaction.

  • The plate is then incubated for an additional 15 minutes at 37°C.

  • The reaction is terminated by the addition of 100 µL of 0.2 M sodium carbonate solution.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the α-glucosidase inhibition assay.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Sol α-Glucosidase Solution Mix_Enzyme_Inhibitor Mix Enzyme and Inhibitor Enzyme_Sol->Mix_Enzyme_Inhibitor Inhibitor_Sol Test Compound/Acarbose Inhibitor_Sol->Mix_Enzyme_Inhibitor Substrate_Sol pNPG Substrate Add_Substrate Add Substrate Substrate_Sol->Add_Substrate Incubate1 Incubate (15 min, 37°C) Mix_Enzyme_Inhibitor->Incubate1 Pre-incubation Incubate1->Add_Substrate Incubate2 Incubate (15 min, 37°C) Add_Substrate->Incubate2 Reaction Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for α-Glucosidase Inhibition Assay.

A Comparative Guide to the Structure-Activity Relationship of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone Analogs in Anticancer and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone analogs, focusing on their structure-activity relationships (SAR) in anticancer and antioxidant assays. The information is compiled from various studies on polysubstituted xanthone (B1684191) derivatives, offering insights into the structural modifications that influence their biological activities.

Data Presentation: Comparative Biological Activity of Xanthone Analogs

The following table summarizes the cytotoxic and antioxidant activities of various xanthone derivatives. While a comprehensive SAR study on a series of this compound analogs is not available in a single resource, this compilation from multiple studies illustrates the impact of different substitution patterns on the xanthone core.

CompoundSubstitution PatternCell LineIC50 (µM) - CytotoxicityAntioxidant Activity (IC50 or % Inhibition)Reference
Hypothetical Parent 1-Hydroxy-2,3,4,7-tetramethoxy----
Analog 11,5-DihydroxyxanthoneRaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23>100 (for all)Not Reported[1][2]
Analog 2α-Mangostin (1,6-Dihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl)xanthone)SNU-1, NCI-H23Significant inhibitory effectsNot Reported[1][2]
Analog 31,3,8-TrihydroxyxanthoneNot ReportedNot ReportedMost active antioxidant in a series[3]
Analog 41,6-DihydroxyxanthoneNot ReportedNot ReportedGood scavenging in DPPH assay[3]
Analog 5Chloro-substituted hydroxyxanthone (4c)P388 Murine Leukemia0.18 µg/mLNot Reported[4][5]
Analog 61,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB, KBv20020.0, 30.0Not Reported[6]
Analog 71-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-oneKB, KBv20035.0, 41.0Not Reported[6]
Analog 8Dihydroxyxanthone 3b--349 ± 68 µM (DPPH)[7]
Analog 9Trihydroxyxanthone 3aMCF-7, WiDr, HeLa184 ± 15, 254 ± 15, 277 ± 9>500 µM (DPPH)[7]

Key Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxyl Groups: The number and position of hydroxyl and methoxyl groups significantly affect the cytotoxic activities of xanthones. An increase in the number of free hydroxyl and methoxyl groups can enhance cytotoxic activity, with the presence of a C-3 hydroxyl and C-4 methoxyl group being particularly noteworthy.[8]

  • Prenyl and Geranyl Groups: The introduction of prenyl or geranyl groups, as well as the formation of pyrano rings, can contribute to the cytotoxic effects of xanthone derivatives.[1][2]

  • Halogenation: The addition of a chloro functional group to the hydroxyxanthone scaffold has been shown to increase anticancer activity.[4][5]

  • Antioxidant Activity: For antioxidant activity, the arrangement of hydroxyl groups is crucial. Dihydroxyxanthones where the hydroxyl groups are located far from each other may exhibit stronger antioxidant activity compared to trihydroxyxanthones where intramolecular hydrogen bonding can reduce the availability of hydroxyl protons for radical scavenging.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone analogs and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration.

  • Reaction Mixture: The xanthone analogs at various concentrations are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for Cytotoxicity Screening of Xanthone Analogs A Cell Culture (e.g., Human Cancer Cell Lines) B Seeding in 96-well plates A->B C Treatment with Xanthone Analogs (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Absorbance Reading (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G G Generalized Signaling Pathway for Xanthone-Induced Apoptosis Xanthone Xanthone Analog ROS Increased ROS Production Xanthone->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Guide to Cross-Validation of Analytical Methods for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview and cross-validation framework for two common analytical methods applicable to the quantification of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Due to the limited publicly available data specifically on the cross-validation of analytical methods for this compound, this guide adapts established methodologies for similar xanthone (B1684191) compounds and general principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the intended application, such as quality control or bioanalysis.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on chromatography with detection via UV absorbance.Separation via ultra-performance liquid chromatography with detection based on the mass-to-charge ratio of the analyte.
Specificity Moderate to good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.High to excellent, providing structural information that minimizes interferences.
Sensitivity Good, but generally lower than UPLC-MS/MS.Excellent, suitable for trace-level quantification.
Linearity (r²) Typically > 0.999[1][2]Typically > 0.9900[3]
Accuracy (% Recovery) Generally within 85-115%Generally within 95-115%[3]
Precision (% RSD) Intra-assay: < 3.0%, Inter-assay: < 3.1%[1]Intra-assay & Inter-assay: < 15%
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Considered a robust and routine-friendly technique.Can be more complex to operate and maintain.

Experimental Protocols

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is adapted from validated HPLC methods for other xanthones and is suitable for routine quality control and quantification in simpler matrices.[2][4]

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol (B129727):Water (90:10, v/v).[2][4]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Detection Wavelength: 237 nm (based on similar xanthone structures, may require optimization).[2][4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation (e.g., from a plant extract):

    • Accurately weigh 1 g of the dried plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Specificity: Assessed by comparing the chromatograms of blank, placebo, and spiked samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the correlation coefficient (r²), which should be > 0.999.[1][2]

    • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a blank matrix. Recoveries should be within 98-102%.

    • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should not exceed 2%.[1]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for bioanalytical studies or the quantification of low-level impurities.[3]

  • Chromatographic System:

    • Column: UPLC HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: To be determined by direct infusion of a standard solution. For this compound (C17H16O7, MW: 332.3 g/mol ), the precursor ion [M+H]+ would be m/z 333.1.[5] Product ions would be determined experimentally.

  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Prepare calibration standards ranging from 0.1 to 100 ng/mL by serial dilution in the mobile phase.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Validation Parameters:

    • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

    • Linearity: A calibration curve with at least six non-zero concentrations is constructed. The coefficient of determination (r²) should be ≥ 0.99.[3]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

    • LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.

    • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

    • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Cross-Validation Workflow and Signaling Pathway Visualization

To ensure the reliability and interchangeability of data generated by different analytical methods, a cross-validation study is essential.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Homogenous Sample Pool Aliquots Split into Aliquots Sample->Aliquots Method1 Analyze with Method 1 (e.g., HPLC-UV) Aliquots->Method1 Method2 Analyze with Method 2 (e.g., UPLC-MS/MS) Aliquots->Method2 Results1 Results from Method 1 Method1->Results1 Results2 Results from Method 2 Method2->Results2 Stats Statistical Analysis (e.g., Bland-Altman plot, t-test) Results1->Stats Results2->Stats Conclusion Acceptance Criteria Met? Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

As the specific signaling pathways for this compound are not well-documented, a generic representation of a common pathway affected by natural products is provided for illustrative purposes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulation Compound 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway modulation by a xanthone.

References

A Comparative Analysis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone from Various Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) derivative, from its identified plant sources. Due to a lack of direct comparative studies in the existing scientific literature, this document collates available data on its sources, yield, and biological activities, alongside standardized experimental protocols for its isolation and analysis.

Botanical Sources and Yield

This compound has been isolated from several plant species, primarily within the Gentianaceae family. The identified sources include Swertia chirayita, Halenia elliptica, Halenia corniculata, and Frasera albicaulis.[1][2][3] Quantitative data on the yield of this specific xanthone is limited, highlighting a significant area for future research. The available data is summarized in Table 1.

Plant SourceFamilyPart UsedExtraction SolventReported Yield (%)
Swertia chirayitaGentianaceaeWhole plantNot specifiedNot reported
Halenia ellipticaGentianaceaeNot specifiedNot specifiedNot reported
Halenia corniculataGentianaceaeAerial partsChloroform (B151607)0.24%
Frasera albicaulisGentianaceaeHerbsNot specifiedNot reported

Table 1: Plant Sources and Reported Yield of this compound. Data is based on available literature; "Not reported" indicates that the compound has been isolated from the source, but no quantitative yield was found in the reviewed literature.

Comparative Biological Activities

While direct comparative studies on the bioactivity of this compound from different plant origins are not available, research on the compound from various sources has revealed several pharmacological effects. These are summarized in Table 2.

Biological ActivityExperimental ModelKey FindingsPlant Source Cited
Cardioprotective Ischemia-reperfusion in isolated rat hearts and in vivoSignificant improvement of cardiac function and decrease in infarct size.[1]Swertia chirayita
Vasodilatory Pre-contracted coronary arteryCauses vasodilation with an EC50 value of 6.6±1.4 uM.Frasera albicaulis
Anti-osteoclastogenic Co-culture of mouse osteoblastic and bone marrow cellsEffectively inhibits osteoclast differentiation.Frasera albicaulis
Antioxidant In vitro assaysXanthones from Halenia elliptica have shown antioxidant activity.[4]Halenia elliptica[4]

Table 2: Reported Biological Activities of this compound. The plant source indicates the origin of the compound used in the respective study.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and purification of this compound from plant materials, based on common methodologies for xanthone isolation.[5]

3.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., whole plant, aerial parts) at room temperature and grind it into a coarse powder.

  • Solvent Extraction: Perform successive extraction of the powdered plant material with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent like chloroform or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727) or ethanol (B145695). Maceration or Soxhlet extraction are common methods. For targeted extraction of this compound, direct extraction with chloroform or ethyl acetate can be effective.

  • Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Isolation and Purification

  • Column Chromatography: Subject the crude chloroform or ethyl acetate extract to column chromatography on silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in fractions and monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Visualization: Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

  • Further Purification: Pool the fractions containing the target compound and subject them to further purification using preparative TLC or Sephadex LH-20 column chromatography to yield the pure this compound.

3.3. Characterization

The structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Visualizations

4.1. Experimental Workflow

experimental_workflow plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Chloroform) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fraction Collection and TLC Monitoring column_chromatography->fractions purification Further Purification (Prep. TLC / Sephadex) fractions->purification pure_compound Pure 1-Hydroxy-2,3,4,7- tetramethoxyxanthone purification->pure_compound characterization Structural Characterization (NMR, MS, UV) pure_compound->characterization

Caption: Generalized workflow for the isolation of this compound.

4.2. Putative Signaling Pathway

Given the anti-inflammatory properties of many xanthones, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway. While direct evidence for this specific molecule is pending, the following diagram illustrates a putative mechanism based on related compounds.[6]

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB (p65/p50) nfkb_active NF-κB (Active) nfkb->nfkb_active Translocates nfkb_ikb->nfkb Releases dna DNA nfkb_active->dna Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone xanthone->ikk Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The information provided in this guide is based on currently available scientific literature. The lack of direct comparative studies necessitates further research to fully elucidate the differences in yield and biological activity of this compound from its various plant sources. The depicted signaling pathway is putative and requires experimental validation for this specific compound.

References

Comparative Analysis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone's Therapeutic Potential: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data for xanthone (B1684191) compounds provides a predictive comparison for the therapeutic efficacy of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone. While direct in vivo validation for this specific methoxylated xanthone is limited in the public domain, extensive research on structurally related xanthones, particularly from mangosteen (Garcinia mangostana), offers valuable insights into its potential pharmacological activities.[1][2][3] This guide synthesizes the existing in vivo evidence for prominent xanthones, presenting a comparative framework for researchers, scientists, and drug development professionals.

The xanthone scaffold is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-malarial properties.[2][4][5] The therapeutic effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, apoptosis, and inflammation.[2][4] This guide will delve into the in vivo performance of key xanthones, detail the experimental protocols used for their validation, and visualize the implicated signaling pathways.

Comparative In Vivo Efficacy of Xanthones

To provide a clear comparison, the following table summarizes the in vivo therapeutic effects of various xanthones, which can serve as a benchmark for predicting the potential of this compound. The data is compiled from preclinical studies in animal models.

Xanthone Therapeutic Area Animal Model Dosage Key Findings Reference
α-Mangostin Cancer (Prostate)Athymic mice with 22Rv1 prostate tumor xenograftsNot specifiedSignificantly decreased tumor volume. Induced cell cycle arrest and apoptosis.[1]
α-Mangostin Cancer (Colon)Mice with HT-29 colon cancer xenograftsDietary administrationReduced tumor mass. Detected in serum, tumor, and liver.[1]
α-Mangostin Inflammation (Acute Liver Injury)Mice (LPS/D-GalN induced)12.5 and 25 mg/kgAlleviated increased levels of TNFα, IL-1β, and IL-6. Decreased cell necrosis and inflammatory cell infiltration.[4]
α-Mangostin Inflammation (Acute Liver Injury)Mice (Acetaminophen induced)12.5 and 25 mg/kg (pretreatment)Decreased serum levels of AST and ALT. Attenuated hepatic oxidative stress.[4]
α-Mangostin & δ-Mangostin MalariaPlasmodium berghei murine model100 mg/kg (intraperitoneal, twice daily for 7 days)Reduced parasitemia by approximately 80%. Not effective via oral administration.[5]
Gambogic Acid, Morellic Acid, Gambogenin, Isogambogenic Acid AngiogenesisZebrafish embryos8 µM to 16 µM (for Gambogenin)Exhibited antiangiogenic activity. Gambogenin showed no toxicity at the tested concentrations.[6]
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone Trypanocidal--Showed inhibitory activity against Trypanosoma cruzi.[7][7]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for xanthone compounds. These protocols can be adapted for the in vivo validation of this compound.

Tumor Xenograft Model

This protocol is widely used to assess the anti-cancer efficacy of compounds in vivo.

Workflow:

G cluster_0 Cell Culture and Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis A Human cancer cells (e.g., HT-29, 22Rv1) are cultured B Cells are harvested and suspended in a suitable medium A->B C Athymic (immunocompromised) mice are subcutaneously injected with the cell suspension B->C D Once tumors are established, mice are randomized into control and treatment groups C->D E The test compound (xanthone) is administered (e.g., orally, intraperitoneally) D->E F Tumor volume and body weight are measured regularly E->F G At the end of the study, mice are euthanized F->G H Tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis) G->H

Caption: Workflow for a typical tumor xenograft study.

Zebrafish Anti-Angiogenesis Assay

The zebrafish model offers a rapid and cost-effective method for screening anti-angiogenic compounds.[6]

Methodology:

  • Embryo Collection and Maintenance: Collect fertilized eggs from a transgenic zebrafish line expressing a fluorescent protein in endothelial cells (e.g., Tg(flk1:EGFP)). Maintain embryos in standard embryo medium.

  • Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), transfer embryos to multi-well plates containing varying concentrations of the test xanthone.

  • Imaging and Analysis: After a defined incubation period (e.g., 48 hours), anesthetize the embryos and mount them for fluorescence microscopy. Capture images of the developing vasculature, particularly the intersegmental vessels.

  • Quantification: Quantify the anti-angiogenic effect by counting the number of complete intersegmental vessels or measuring the total vessel length.

Signaling Pathways Modulated by Xanthones

Xanthones exert their therapeutic effects by interacting with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation and cell survival. Several xanthones have been shown to inhibit this pathway.[4][8][9]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Xanthone Xanthone Xanthone->TLR4 inhibits Xanthone->IKK inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene activates

Caption: Inhibition of the NF-κB signaling pathway by xanthones.

cAMP/PKA/CREB Signaling Pathway

This pathway is involved in neuronal differentiation and survival. Some flavonoids, structurally related to xanthones, have been shown to activate this pathway.[10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Neurite Outgrowth Gene Expression CREB->Gene activates

Caption: The cAMP/PKA/CREB signaling pathway.

Conclusion and Future Directions

The extensive body of in vivo research on xanthones, particularly α-mangostin, provides a strong foundation for predicting the therapeutic potential of this compound. The comparative data suggests that this compound is likely to exhibit anti-inflammatory and anti-cancer properties, possibly through the modulation of pathways such as NF-κB.

Future in vivo validation of this compound should prioritize studies in well-established animal models of cancer and inflammation. Head-to-head comparisons with known active xanthones like α-mangostin would be invaluable in determining its relative potency and therapeutic index. Furthermore, pharmacokinetic and bioavailability studies will be crucial to understand its absorption, distribution, metabolism, and excretion profile, which are critical for its development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a robust starting point for these future investigations.

References

Assessing the Specificity of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a xanthone (B1684191) isolated from the medicinal plant Swertia Chirayita. Due to the limited research on the specific molecular targets of this compound, this guide will focus on the known biological effects of a xanthone mixture from its natural source and draw comparisons with structurally similar xanthones with more clearly defined mechanisms of action. This approach aims to provide a framework for assessing the specificity of this compound and to propose potential avenues for future investigation.

Overview of this compound and its Analogs

This compound is a naturally occurring xanthone that has been identified in Swertia Chirayita, a plant with a history of use in traditional medicine. While direct evidence for its specific biological targets is scarce, a study on a mixture of xanthones from this plant has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury. The proposed mechanism for this effect is the inhibition of lipid peroxidation.

To understand the potential specificity of this compound, it is valuable to compare it with other well-characterized xanthones that exhibit anti-inflammatory, and anticancer properties. These analogs provide insights into the potential signaling pathways and molecular targets that this compound may modulate.

Comparative Analysis of Biological Activities and Targets

The following tables summarize the known biological activities of a xanthone mixture from Swertia Chirayita and compare them with the activities of other xanthone derivatives with identified molecular targets.

Table 1: Comparison of Biological Effects and Proposed Mechanisms

Compound/MixtureBiological EffectProposed/Identified Mechanism of ActionKey Molecular Targets
Xanthones from Swertia ChirayitaCardioprotection against ischemia-reperfusion injuryInhibition of lipid peroxidationNot specified
Bellidifolin (from Swertia chirayita)Anti-inflammatoryInhibition of pro-inflammatory cytokine and mediator productionCOX-2, Akt, IKK-β, MAPK (JNK, ERK, p38), NF-κB
Swerchirin (from Swertia chirayita)Anti-inflammatoryInhibition of pro-inflammatory cytokine productionNot fully elucidated, affects IL-6 and TNF-α production
1,7-Dihydroxy-3,4-dimethoxyxanthoneAnti-inflammatorySuppression of TLR4/NF-κB signalingTLR4
Hydroxyxanthone DerivativesAnticancerInduction of apoptosisTopoisomerase II

Table 2: Quantitative Comparison of Anti-inflammatory and Cytotoxic Activities of Xanthone Analogs

Xanthone DerivativeCell LineAssayIC50 Value
BellidifolinRAW 264.7 macrophagesInhibition of IL-6 production~10 µM
BellidifolinRAW 264.7 macrophagesInhibition of TNF-α production~20 µM
Trihydroxyxanthone 3aMCF-7 (breast cancer)MTT assay184 ± 15 µM
Trihydroxyxanthone 3cWiDr (colon cancer)MTT assay209 ± 4 µM
Trihydroxyxanthone 3cHeLa (cervical cancer)MTT assay241 ± 13 µM

Proposed Signaling Pathways and Experimental Workflows

Based on the activities of related xanthones, this compound may exert its biological effects through modulation of inflammatory and cell survival pathways.

G cluster_inflammation Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines COX2 COX-2 NFkB_Pathway->COX2 Xanthone 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Xanthone->TLR4 Xanthone->MAPK_Pathway Xanthone->NFkB_Pathway

Caption: Proposed anti-inflammatory signaling pathway for xanthones.

To elucidate the specific biological targets of this compound, a systematic experimental approach is required.

G Start Isolate/Synthesize 1-Hydroxy-2,3,4,7- tetramethoxyxanthone Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Start->Phenotypic_Screening Target_ID Target Identification Assays (e.g., Affinity Chromatography, Kinase Profiling) Phenotypic_Screening->Target_ID Target_Validation Target Validation (e.g., Cellular Thermal Shift Assay, Knockdown/Overexpression) Target_ID->Target_Validation Mechanism_Elucidation Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Target_Validation->Mechanism_Elucidation End Specificity Profile Mechanism_Elucidation->End

Caption: Experimental workflow for target identification and validation.

Detailed Experimental Protocols

To assess the biological targets of this compound, the following experimental protocols, adapted from studies on similar compounds, are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, WiDr) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide and Cytokine Production)

This protocol assesses the compound's ability to inhibit inflammatory responses in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of nitric oxide and cytokine production.

Western Blot Analysis for Signaling Pathway Components

This method is used to investigate the effect of the compound on key signaling proteins.

  • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, phospho-ERK, COX-2, IκBα) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While the specific biological targets of this compound remain to be definitively identified, evidence from its natural source and structurally related compounds suggests potential roles in cardioprotection, anti-inflammatory, and anticancer activities. The proposed mechanisms involve the modulation of key signaling pathways such as NF-κB and MAPKs. The experimental protocols outlined in this guide provide a robust framework for future research to precisely define the molecular targets and specificity of this promising natural product. Such studies are crucial for its potential development as a therapeutic agent.

Benchmarking 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in Cardioprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone's performance in the context of cardioprotection, specifically against myocardial ischemia-reperfusion (I/R) injury. While direct head-to-head studies are limited, this document synthesizes available data to benchmark its potential against other xanthone (B1684191) derivatives.

Executive Summary

This compound, a natural xanthone isolated from Swertia chirayita, has demonstrated potential cardioprotective effects as part of a xanthone mixture. This guide compares the efficacy of this xanthone mixture with other individual xanthones, such as Swerchirin and a synthetic tetrahydroxyxanthone, in preclinical models of myocardial I/R injury. The primary mechanisms of action appear to involve the inhibition of lipid peroxidation and modulation of inflammatory signaling pathways, including NF-κB and MAPKs.

Data Presentation: Comparative Efficacy of Xanthones in Cardioprotection

The following tables summarize the quantitative data from various studies on the effects of different xanthones on key biomarkers of cardiac injury in rat models of ischemia-reperfusion.

Table 1: Effect of Xanthones on Cardiac Function and Injury Biomarkers (In Vitro & In Vivo)

Compound/TreatmentDosing% Decrease in Creatine (B1669601) Kinase (CK) Release% Decrease in Malondialdehyde (MDA)Improvement in Left Ventricular Pressure (LVP) & +/- dp/dtmaxReference
Xanthone Mixture (from S. chirayita) 90 or 300 µg/L (in vitro)SignificantSignificantSignificant[1][2]
0.5 or 1.0 mg/kg (in vivo)MarkedNot ReportedNot Reported[1][2]
Swerchirin 6, 12, and 24 mg/kg (in vivo)Dose-dependent reductionDose-dependent reductionNot Reported[3]
3,4,5,6-Tetrahydroxyxanthone 30, 100 or 300 µM (in vitro)SignificantNot ReportedSignificant[4]
0.5 or 1.0 mg/kg (in vivo)MarkedNot ReportedNot Reported[4]

Table 2: Antioxidant Activity of Xanthones (In Vitro)

CompoundDPPH Radical Scavenging IC50 (µg/mL)Nitric Oxide (NO) Scavenging IC50 (µg/mL)Reference
Swerchirin 109.1 ± 0.852278.134 ± 0.852[3]
Ascorbic Acid (Standard) 77.75 ± 2.1583.15 ± 0.92[3]

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury Model in Rats (In Vivo)

This protocol is a standard method to induce and evaluate myocardial infarction and the effects of cardioprotective agents.

  • Animal Model: Male Wistar rats are typically used.

  • Anesthesia: Anesthesia is induced, commonly with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure:

    • The trachea is cannulated to provide artificial respiration.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia. Successful ligation is often confirmed by ST-segment elevation on an electrocardiogram (ECG).[5]

    • Ischemia is maintained for a period, typically 30-60 minutes.[1][4]

    • The ligature is then released to allow for reperfusion, which typically lasts for 120-180 minutes.[1][4]

  • Drug Administration: The test compound (e.g., xanthone mixture) is administered, often intravenously or intraperitoneally, at specified doses before the induction of ischemia.[1][4]

  • Biochemical Analysis: At the end of the reperfusion period, blood samples are collected to measure serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).[5]

  • Histopathological Analysis: The heart is excised, and the infarct size is determined using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6] Myocardial tissue can also be processed for analysis of markers of oxidative stress, such as malondialdehyde (MDA) content.[1][7]

Isolated Rat Heart Langendorff Perfusion Model (In Vitro)

This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic physiological effects.

  • Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Functional Measurements: A balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and its first derivative (+/- dp/dtmax). Coronary flow is also monitored.[1][8]

  • Ischemia-Reperfusion Protocol: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20-30 minutes), followed by reperfusion.[1][4]

  • Drug Treatment: The compound of interest is added to the perfusion buffer before the ischemic period.

  • Biochemical Analysis: The coronary effluent is collected to measure the release of enzymes like creatine kinase, indicating myocardial damage.[1][4]

Mandatory Visualization

Signaling Pathways in Cardioprotection by Xanthones

The cardioprotective effects of xanthones are believed to be mediated, in part, by their anti-inflammatory and antioxidant properties. This involves the modulation of key signaling pathways such as NF-κB and MAPKs, which are activated during ischemia-reperfusion injury.

Xanthone_Cardioprotection_Pathway IR Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation (p38, JNK) ROS->MAPK LipidPeroxidation ↑ Lipid Peroxidation (MDA) ROS->LipidPeroxidation Xanthones 1-Hydroxy-2,3,4,7- tetramethoxyxanthone & other Xanthones Xanthones->ROS Inhibits Xanthones->IKK Inhibits Xanthones->MAPK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation CardioProtection Cardioprotection Inflammation->CardioProtection Inhibition Apoptosis ↑ Apoptosis MAPK->Apoptosis Apoptosis->CardioProtection Inhibition LipidPeroxidation->CardioProtection Inhibition

Caption: Proposed mechanism of cardioprotection by xanthones.

Experimental Workflow for In Vivo Cardioprotection Assay

The following diagram illustrates the typical workflow for assessing the cardioprotective effects of a test compound in a rat model of myocardial I/R injury.

Experimental_Workflow start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization grouping Random Grouping (Sham, Control, Treatment) acclimatization->grouping treatment Compound Administration (e.g., Xanthones) grouping->treatment anesthesia Anesthesia treatment->anesthesia surgery Surgical Procedure (Thoracotomy, LAD Ligation) anesthesia->surgery ischemia Ischemia (30-60 min) surgery->ischemia reperfusion Reperfusion (120-180 min) ischemia->reperfusion sampling Blood & Tissue Sampling reperfusion->sampling analysis Biochemical & Histopathological Analysis sampling->analysis end End analysis->end

Caption: In vivo experimental workflow for cardioprotection studies.

References

Safety Operating Guide

Safe Handling and Disposal of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling xanthone (B1684191) derivatives and other potentially hazardous research chemicals. These recommendations are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Classification

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards. Should provide a complete seal around the eyes.
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities. To be worn over safety goggles/glasses.
Hand Protection Chemical-Resistant GlovesButyl or Viton/Butyl gloves are highly recommended for superior protection against ketones and aromatic compounds. Nitrile gloves may be used for short-duration tasks but should be changed immediately upon contamination.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and contamination of personal clothing.
Respiratory Protection Not typically requiredTo be used if engineering controls (e.g., fume hood) are not available or if there is a risk of generating aerosols or dust. A NIOSH-approved respirator with a particulate filter is recommended in such cases.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures will minimize exposure and ensure safe handling of this compound.

3.1. Engineering Controls

  • Ventilation: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared container and handle with care to avoid generating airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

4.1. Waste Segregation and Collection

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect all contaminated solid materials (e.g., gloves, weighing paper, bench paper, pipette tips) in a designated, sealable hazardous waste container."Hazardous Waste" "this compound (Solid Waste)"
Liquid Waste Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2]"Hazardous Waste" "this compound (Liquid Waste)" List all solvents and approximate concentrations.
Sharps Waste Any sharps (e.g., needles, contaminated glass Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.[2]"Hazardous Sharps Waste"

4.2. Storage and Disposal

  • Storage: Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.

  • Disposal Request: Once a waste container is full, or in accordance with institutional timelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2] Do not pour any waste containing this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh Begin Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for EHS Pickup cleanup_segregate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe Final Steps post_wash Wash Hands post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,3,4,7-tetramethoxyxanthone
Reactant of Route 2
1-Hydroxy-2,3,4,7-tetramethoxyxanthone

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